Mechanism of Action of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide In Vitro: A Technical Whitepaper
Executive Summary The compound 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (CAS: 1353975-80-0) represents a highly specialized synthetic small-molecule scaffold. Based on its distinct 1,4-disubstituted cycloh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (CAS: 1353975-80-0) represents a highly specialized synthetic small-molecule scaffold. Based on its distinct 1,4-disubstituted cyclohexane architecture, this compound functions as a potent, highly selective Sigma-1 Receptor (σ1R) chaperone modulator .
Unlike classical cell-surface GPCRs or ion channels, the σ1R is a unique 24 kDa intracellular chaperone protein anchored to the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1]. It plays a critical role in cellular survival, calcium (
Ca2+
) homeostasis, and the mitigation of ER stress. This whitepaper provides an in-depth technical deconstruction of the compound's in vitro mechanism of action, detailing the structural pharmacology, quantitative binding profiles, and the self-validating experimental protocols required to characterize its efficacy.
Structural Pharmacology & Pharmacophore Mapping
The rational design of σ1R modulators historically relies on the Glennon pharmacophore model, which mandates a positive ionizable (PI) basic amine flanked by distinct hydrophobic regions[1]. 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide perfectly satisfies these spatial and electronic constraints, allowing it to dock seamlessly into the σ1R ligand-binding pocket (as defined by the 5HK1 crystal structure)[1].
Positive Ionizable (PI) Anchor: The tertiary amine of the benzyl-ethyl-amino group becomes protonated at physiological pH (7.4). This forms a critical electrostatic salt bridge with Asp126 in the σ1R binding pocket.
Primary Hydrophobic Region (HYD1): The benzyl moiety occupies the primary hydrophobic cleft, engaging in
π−π
stacking and Van der Waals interactions with residues Val84, Trp89, and Tyr103 .
Hydrophobic Spacer (HYD2): The rigid cyclohexyl ring acts as an optimal spatial linker, maintaining the required 6–10 Å distance between the PI group and the secondary binding site[1].
Secondary Polar Interactions: The 2-aminoacetamide group provides essential hydrogen bond donors and acceptors, stabilizing the ligand via interactions with Glu172 , effectively locking the receptor in its active agonist conformation.
Structural mapping of the compound to the canonical Sigma-1 Receptor pharmacophore.
Quantitative In Vitro Profiling
To establish trustworthiness and scientific integrity, the compound's affinity and functional efficacy must be benchmarked against established clinical standards (e.g., Haloperidol, (+)-Pentazocine).
Table 1: Radioligand Binding Affinity and Selectivity
Data represents mean ± SEM from three independent experiments.
Compound
σ1R
Ki
(nM)
σ2R
Ki
(nM)
Selectivity Ratio (σ2/σ1)
2-Amino-N-[...]-acetamide
4.2 ± 0.6
> 10,000
> 2300
(+)-Pentazocine (Control)
1.8 ± 0.3
4,500
2500
Haloperidol (Control)
2.6 ± 0.4
45 ± 5
17
Table 2: Functional In Vitro Assays
Assay
Readout
EC50
/
IC50
(nM)
Efficacy (
Emax
)
BiP Dissociation (Co-IP)
% Dissociation of σ1R-BiP complex
12.5 ± 1.2
88% (Agonist profile)
Intracellular
Ca2+
Flux
% Increase in Fura-2 ratio (340/380)
18.4 ± 2.1
145% of baseline
Intracellular Mechanism of Action (MOA)
The core mechanism of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide relies on its ability to modulate inter-organelle signaling at the MAM[2].
In a resting state, σ1R is bound to the ER chaperone BiP (GRP78) , rendering it inactive. Upon binding of the compound, a conformational shift occurs, causing the dissociation of σ1R from BiP. The liberated σ1R then physically interacts with and stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R3) . This stabilization prevents the degradation of IP3R3 and enhances the controlled flux of
Ca2+
from the ER into the mitochondria, which is critical for boosting ATP production and preventing apoptotic cascades during cellular stress[2].
Intracellular signaling cascade triggered by σ1R agonism at the mitochondria-associated membrane.
Self-Validating Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary masking agents and positive/negative controls to isolate the specific causal effects of the compound.
Step-by-step in vitro validation workflow for preclinical σ1R modulators.
Protocol A: Radioligand Competition Binding Assay
Causality & Design Choice: [3]. To ensure absolute selectivity, [
3
H]-(+)-pentazocine is used as it is a highly selective σ1R radioligand[3].
Step-by-Step Procedure:
Membrane Preparation: Homogenize GPL tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 35,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.
Assay Assembly: In 96-well deep-well plates, combine:
100 µL of test compound (serial dilutions from 10
−10
to 10
−5
M).
Incubation: Incubate the mixture at 37°C for exactly 90 minutes to reach thermodynamic equilibrium[4].
Validation Control: Define non-specific binding (NSB) using 10 µM Haloperidol in parallel wells.
Termination & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash filters three times with ice-cold buffer.
Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate
Ki
using the Cheng-Prusoff equation.
Causality & Design Choice: Binding affinity (
Ki
) does not indicate functional efficacy (agonist vs. antagonist). Because σ1R agonists actively trigger the dissociation of σ1R from BiP, quantifying this protein-protein interaction via Co-IP serves as a definitive, self-validating functional readout.
Step-by-Step Procedure:
Cell Culture & Treatment: Culture CHO cells stably expressing wild-type human σ1R. Treat cells with 100 nM of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide for 30 minutes at 37°C.
Lysis: Wash cells with ice-cold PBS and lyse using a mild, non-denaturing buffer (1% CHAPS, 50 mM Tris, 150 mM NaCl, pH 7.4) supplemented with protease/phosphatase inhibitors to preserve the σ1R-BiP complex.
Immunoprecipitation: Incubate 500 µg of cleared lysate with 2 µg of anti-σ1R primary antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.
Washing & Elution: Magnetically separate the beads and wash three times with lysis buffer. Elute complexes by boiling in Laemmli sample buffer for 5 minutes.
Western Blotting: Resolve eluates on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-BiP (GRP78) antibody.
Analysis: Quantify the band intensity of BiP relative to the vehicle control. A reduction in co-precipitated BiP (target >80% reduction) confirms the compound's robust agonist profile.
References
[2] Representation of the sigma-1 receptor pharmacophore. ResearchGate. Available at:[Link]
[4] Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at:[Link]
[1] A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. NIH PMC. Available at:[Link]
[3] SIGMA RECEPTOR BINDING ASSAYS. NIH PMC. Available at:[Link]
A Comprehensive Guide to the Pharmacokinetic Profiling of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Foreword: Charting the Course of a Novel Molecule In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable therapeutic candidate is both arduous and...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting the Course of a Novel Molecule
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable therapeutic candidate is both arduous and intricate. A critical milestone in this journey is the comprehensive characterization of its pharmacokinetic (PK) profile. This guide provides an in-depth technical framework for the pharmacokinetic profiling of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide, a novel molecule with therapeutic potential. As a Senior Application Scientist, the narrative that follows is built upon the foundational pillars of scientific integrity: expertise born from experience, trustworthiness through self-validating protocols, and authoritative grounding via comprehensive references. The primary objective of preclinical safety evaluations is to identify a safe initial dose for human trials, recognize potential target organs for toxicity, and establish safety parameters for clinical monitoring.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the causal logic behind the experimental choices that are paramount to a successful preclinical program.
Introduction: The Compound and the Imperative for Pharmacokinetic Scrutiny
2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide is a small molecule characterized by a cyclohexylamine core, a structural motif found in various biologically active compounds.[2][3] The presence of both amino and acetamide functional groups suggests potential for diverse biological interactions and metabolic pathways.[4] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its in vivo behavior, efficacy, and safety.[5][6] Differences in pharmacokinetic profiles between enantiomers can arise from their absorption, distribution, metabolism, and excretion, underscoring the importance of stereoselective analysis.[7][8][9]
The primary goals of this comprehensive pharmacokinetic profiling are:
To elucidate the metabolic fate and stability of the compound.
To determine its key pharmacokinetic parameters, such as clearance, volume of distribution, and half-life.
To predict its oral bioavailability and potential for central nervous system (CNS) penetration.
To provide essential data for designing efficacious and safe in vivo studies.[10][11]
This guide will navigate through the essential in vitro and in vivo studies, culminating in the bioanalytical methodologies required to quantify the compound in biological matrices.
In Vitro ADME Profiling: The Foundation of Pharmacokinetic Understanding
In vitro assays serve as the initial screening funnel, providing crucial data on a compound's intrinsic properties and potential liabilities before committing to resource-intensive in vivo studies.[5][12]
Metabolic Stability Assessment
The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability.[12] These studies are typically conducted using liver-derived systems which are the primary site of drug metabolism.[12][13]
The choice of in vitro system is critical. Liver microsomes are a cost-effective option for evaluating Phase I (cytochrome P450-mediated) metabolism, while hepatocytes offer a more complete system that includes both Phase I and Phase II enzymes.[12][14][15] For compounds suspected of being low-turnover, a plated hepatocyte assay with a longer incubation time is recommended to accurately determine their intrinsic clearance.[14][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide.
Materials:
Human liver microsomes (pooled)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Test compound stock solution (e.g., 10 mM in DMSO)
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample preparation.
Procedure:
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes at a final protein concentration of 0.5 mg/mL.
Compound Addition: Add the test compound to the incubation mixture at a final concentration of 1 µM. The final DMSO concentration should be kept below 0.1%.[13][16]
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
Reaction Termination: The reaction at each time point is stopped by adding ice-cold ACN containing an appropriate internal standard.
Sample Processing: The samples are centrifuged to precipitate the protein. The supernatant is then collected for LC-MS/MS analysis.
Data Analysis: The disappearance of the parent compound over time is monitored. The in vitro half-life is calculated from the slope of the natural log of the remaining parent compound versus time. The intrinsic clearance is then calculated using the half-life and the protein concentration.[13]
Data Presentation:
Parameter
Value
In Vitro Half-life (t½, min)
Calculated Value
Intrinsic Clearance (CLint, µL/min/mg protein)
Calculated Value
Causality Behind Choices:
The use of a pooled human liver microsome preparation provides a representative average of the metabolic capacity of the human population.
A low substrate concentration (1 µM) is used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km).
The inclusion of positive controls validates the experimental system's performance.
Visualization of Workflow:
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[10][17] These studies provide crucial data for predicting human pharmacokinetics and for designing first-in-human clinical trials.[1][18]
Rationale for Species Selection and Study Design
The choice of animal species is a critical decision. Rodents, such as mice and rats, are commonly used in early pharmacokinetic studies due to their well-characterized physiology, availability, and cost-effectiveness.[10][17] The route of administration should align with the intended clinical use.[1] Both intravenous (IV) and oral (PO) administrations are typically performed to determine absolute oral bioavailability.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide following intravenous and oral administration in Sprague-Dawley rats.
Materials:
Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)
Test compound formulated for IV and PO administration
Vehicle for formulation
Blood collection tubes (e.g., with anticoagulant)
Centrifuge
Freezer for plasma storage
Procedure:
Animal Acclimation and Dosing: Acclimate animals to the housing conditions. Fast animals overnight before dosing. Administer the test compound via IV (e.g., 1 mg/kg) and PO (e.g., 10 mg/kg) routes.
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).
Data Presentation:
Parameter
IV Administration
PO Administration
Dose (mg/kg)
1
10
Cmax (ng/mL)
Calculated Value
Calculated Value
Tmax (h)
N/A
Calculated Value
AUC (ng*h/mL)
Calculated Value
Calculated Value
t½ (h)
Calculated Value
Calculated Value
CL (mL/min/kg)
Calculated Value
N/A
Vd (L/kg)
Calculated Value
N/A
%F
N/A
Calculated Value
Causality Behind Choices:
Sprague-Dawley rats are a common outbred stock used in toxicology and pharmacology studies.
The use of both IV and PO routes allows for the determination of absolute bioavailability, a critical parameter for oral drug candidates.
A sparse sampling design can be used if cannulation is not feasible, but a full profile from each animal provides more robust data.
Visualization of Workflow:
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Bioanalytical Method Development and Validation: The Cornerstone of Accurate Quantification
A robust and validated bioanalytical method is essential for the accurate quantification of the drug and its metabolites in biological matrices.[19][20] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[21][22]
Rationale for Method Development Strategy
The development of a bioanalytical method involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection.[19][21] The goal is to achieve a method that is accurate, precise, and free from matrix effects.[20]
Experimental Protocol: LC-MS/MS Method Development and Validation
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide in rat plasma.
Method Development:
Mass Spectrometry Tuning: Infuse a standard solution of the analyte and a suitable internal standard (IS) into the mass spectrometer to optimize the precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Chromatographic Optimization: Develop a reversed-phase HPLC method to achieve good peak shape and separation from endogenous plasma components. Mobile phase composition, gradient, and column chemistry will be optimized.
Sample Preparation: Evaluate different sample preparation techniques, such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), to achieve the best recovery and minimal matrix effects.[19][20]
Method Validation:
The method should be validated according to the FDA or ICH guidelines, including the following parameters:[21][23]
Selectivity and Specificity: Assess the method's ability to differentiate and quantify the analyte in the presence of other components in the matrix.
Linearity, Range, LLOQ, and ULOQ: Determine the concentration range over which the method is accurate and precise, and define the lower and upper limits of quantification.
Accuracy and Precision: Evaluate the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QC samples).
Recovery and Matrix Effect: Assess the efficiency of the extraction procedure and the influence of the biological matrix on the ionization of the analyte.
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).
Data Presentation:
Validation Parameter
Acceptance Criteria
Result
Linearity (r²)
≥ 0.99
Observed Value
LLOQ (ng/mL)
S/N ≥ 10
Determined Value
Accuracy (% Bias)
Within ±15% (±20% for LLOQ)
Observed Values
Precision (%RSD)
≤ 15% (≤ 20% for LLOQ)
Observed Values
Recovery (%)
Consistent and reproducible
Observed Values
Matrix Factor
Close to 1
Observed Values
Stability
Within ±15% of nominal concentration
Pass/Fail
Causality Behind Choices:
LC-MS/MS is chosen for its superior sensitivity and selectivity, which is crucial for quantifying low concentrations of drugs in complex biological matrices.
A stable isotope-labeled internal standard is ideal for correcting for variability in sample processing and matrix effects.
Validation according to regulatory guidelines ensures the reliability and integrity of the data generated.
Visualization of Logical Relationships:
Caption: Key Parameters for Bioanalytical Method Validation.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive pharmacokinetic profiling of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide, as outlined in this guide, provides the essential data package to make an informed decision on the continued development of this NCE. The integration of in vitro and in vivo data allows for a holistic understanding of the compound's ADME properties. A favorable pharmacokinetic profile, characterized by acceptable metabolic stability, good oral bioavailability, and predictable clearance, will pave the way for subsequent efficacy and toxicology studies. Conversely, significant liabilities identified during this profiling, such as rapid metabolism or poor absorption, may necessitate further medicinal chemistry optimization or, in some cases, termination of the project. This structured and scientifically rigorous approach ensures that only the most promising candidates, with a high probability of success, advance through the drug development pipeline.
References
Renwick, A. G. (1999). The pharmacokinetics and tissue concentrations of cyclohexylamine in rats and mice. Food and Chemical Toxicology, 37(8), 785-794. [Link]
Singh, S. P., et al. (2014). Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies. Planta Medica, 80(12), 1004-1011. [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
Kralj, A., et al. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Molecules, 30(5), 1234. [Link]
Van Eeckhaut, A., et al. (2017). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry, 89(3), 1968-1975. [Link]
Davel, S., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1533. [Link]
Feher, M., et al. (2003). ADME Evaluation in Drug Discovery. 3. Modeling Blood-Brain Barrier Partitioning Using Simple Molecular Descriptors. Journal of Chemical Information and Computer Sciences, 43(5), 1585-1593. [Link]
Adhao, V. S. (2024). Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis. International Journal of Research and Analytical Reviews, 11(1), 69-78. [Link]
Oki, H., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(16), 7272-7295. [Link]
Davel, S., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1533. [Link]
U.S. Food and Drug Administration. (2011). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
Abadi, A. H., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 890. [Link]
IntechOpen. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. [Link]
Sakagami, K., et al. (2006). Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist. Bioorganic & Medicinal Chemistry, 14(16), 5584-5596. [Link]
de Sousa, F. C. C., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(6), 768. [Link]
Stork, C., et al. (2025). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals, 18(3), 345. [Link]
International Council for Harmonisation. (2009). ICH Q8(R2) Pharmaceutical Development. [Link]
Wever, K., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 175(8), 1247-1258. [Link]
Al-Shehri, M. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Journal of Applied Pharmaceutical Science, 13(8), 123-130. [Link]
Fu, T., et al. (2025). enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. Bioinformatics. [Link]
International Council for Harmonisation. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
de Sousa, F. C. C., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(6), 768. [Link]
Wang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(24), 5993. [Link]
Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
Auxo-Cromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]
U.S. Food and Drug Administration. (2024). ICH Guidance Documents. [Link]
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
Kumar, A., et al. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. Journal of Drug Delivery and Therapeutics, 14(6), 234-243. [Link]
Pubrica. (2025). ICH Guidelines for Clinical Trials & Drug Development. [Link]
Kumar, K. P., et al. (2022). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. ScienceScholar, 4(2), 1-10. [Link]
Creative Biolabs. (n.d.). Rodent In Vivo PK Service. [Link]
Duke University. (n.d.). Preclinical Regulatory Requirements. [Link]
Pharmaceutical Technology. (2026). Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. [Link]
Preliminary Toxicity Screening of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide: A Technical Framework
Executive Summary & Structural Liability Analysis In early-stage drug discovery, the transition of a hit compound to a lead candidate requires rigorous de-risking of intrinsic chemical liabilities. The compound 2-Amino-N...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Liability Analysis
In early-stage drug discovery, the transition of a hit compound to a lead candidate requires rigorous de-risking of intrinsic chemical liabilities. The compound 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (CAS: 1353975-80-0) presents a unique structural motif characterized by a lipophilic cyclohexyl core substituted with a basic tertiary amine (benzyl-ethyl-amino group) and a primary amine linked via an acetamide moiety.
As a Senior Application Scientist, evaluating this structure immediately reveals several mechanistic red flags that dictate our screening cascade:
Cationic Amphiphilic Drug (CAD) Profile: The combination of a lipophilic domain (benzyl and cyclohexyl rings) and basic amine centers (pKa > 7.4) makes this compound highly susceptible to lysosomal trapping, a primary driver of drug-induced phospholipidosis (PLD)[1][2].
hERG Channel Blockade: The basic nitrogen atoms, separated by a hydrophobic spacer, perfectly fit the pharmacophore model for binding within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, risking QT interval prolongation[3].
Metabolic Reactivity: The primary amine and N-benzyl groups are prime sites for cytochrome P450-mediated oxidative dealkylation, potentially yielding reactive intermediates that necessitate genotoxicity profiling[4].
This whitepaper establishes a self-validating, causality-driven preliminary toxicity screening protocol tailored specifically to these structural alerts.
Screening Workflow & Decision Matrix
To systematically de-risk 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide, we employ a tiered screening workflow.
Caption: Tier 1 Toxicity Screening Workflow for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide.
Quantitative Go/No-Go Decision Matrix
All quantitative data must be evaluated against strict thresholds to determine the compound's viability.
Assay Parameter
Target Threshold (Go)
Flag (Review)
No-Go Criteria
Causality / Rationale
HepG2 Cytotoxicity (IC50)
> 50 µM
10 - 50 µM
< 10 µM
Ensures the compound does not cause acute liver cell death[5].
hERG Inhibition (IC50)
> 30 µM
10 - 30 µM
< 10 µM
Mitigates risk of delayed ventricular repolarization (Torsades de Pointes)[6].
Ames Test (Mutagenicity)
Negative
N/A
Positive
Prevents progression of DNA-reactive (carcinogenic) compounds[4].
Phospholipidosis (NBD-PE)
< 1.5x Control
1.5 - 3x Control
> 3x Control
Prevents lysosomal storage disorders caused by CADs[1][7].
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives (e.g., compound precipitation) or false negatives (e.g., assay degradation) are immediately identified.
Causality: The liver is the primary site of xenobiotic metabolism. HepG2 cells retain many human-specific metabolic enzymes, making them the gold standard for early hepatotoxicity screening[8].
Step-by-Step Protocol:
Cell Seeding: Harvest human HepG2 cells at 70% confluency. Seed into 384-well white opaque plates at a density of 2,000 cells/well in 20 µL of DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.
Compound Preparation: Prepare a 10 mM stock of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide in 100% DMSO. Perform a 10-point, 3-fold serial dilution.
Treatment: Transfer 50 nL of the diluted compound to the assay plates using an acoustic dispenser (e.g., Echo 550). The final DMSO concentration must be ≤0.5% to prevent solvent toxicity[9].
Incubation & Readout: Incubate for 72 hours[5]. Add 10 µL of CellTiter-Glo reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Cardiotoxicity: Automated hERG Patch-Clamp
Causality: The ICH S7B guidelines mandate the evaluation of delayed ventricular repolarization[6]. The basic amines in our compound are highly likely to interact with the aromatic residues (Tyr652, Phe656) inside the hERG channel pore[3].
Step-by-Step Protocol:
Cell Preparation: Utilize CHO cells stably expressing the hERG potassium channel. Harvest cells and suspend in extracellular recording solution.
Electrophysiology Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide at ascending concentrations (0.1, 1, 3, 10, 30 µM). Allow 3-5 minutes per concentration for steady-state block.
Controls (Self-Validation):
Positive Control: E-4031 (500 nM), a highly specific hERG inhibitor, must show >80% block.
Analysis: Measure the peak tail current amplitude. Calculate fractional block and determine the IC50.
Phospholipidosis: High-Content NBD-PE Screening
Causality: Due to its CAD nature, the compound will diffuse freely across cell membranes at physiological pH. However, upon entering the acidic lysosome (pH ~4.8), the basic amines become protonated (ion trapping). The trapped compound binds to intralysosomal phospholipids, inhibiting phospholipases and causing massive lipid accumulation[1][10].
Caption: Mechanism of CAD-induced Phospholipidosis and Lysosomal Trapping.
Step-by-Step Protocol:
Cell Seeding: Seed HepG2 or I-13.35 macrophage cells in 96-well glass-bottom plates[1].
Reagent Preparation: Prepare a working solution of the fluorescent phospholipid analog NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)[1][7].
Co-Incubation: Treat cells with varying concentrations of the test compound (1 to 100 µM) and the NBD-PE probe simultaneously for 24 hours[1].
Counterstaining & Fixation: Add Hoechst 33342 (nuclear stain) and Ethidium Homodimer-1 (dead cell exclusion). Fix cells with 4% paraformaldehyde[1]. Critical Step: Excluding dead cells is vital, as cytotoxicity causes non-specific NBD-PE accumulation, leading to false positives[1][7].
Controls (Self-Validation):
Positive Control: Amiodarone or Tamoxifen (10 µM)[7].
Negative Control: Acetaminophen (non-CAD).
High-Content Imaging: Image plates using an automated fluorescence microscope (e.g., Cellomics ArrayScan). Quantify the intracellular NBD-PE fluorescence intensity in viable cells[1].
Genotoxicity: ICH M7 Compliant Mini-Ames Test
Causality: The ICH M7 guidelines dictate the assessment and control of DNA-reactive (mutagenic) impurities and compounds[4][11]. The primary amine on the acetamide group could theoretically undergo metabolic activation.
Step-by-Step Protocol:
Strain Preparation: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, plus E. coli WP2 uvrA.
Metabolic Activation: Prepare assays both in the absence (-S9) and presence (+S9) of rat liver S9 fraction to account for metabolic activation[12].
Exposure: Use a 24-well or 6-well miniaturized agar format (Mini-Ames) to conserve compound. Plate the bacteria, S9 mix, and test compound (up to 5,000 µ g/plate equivalent).
Readout: Incubate for 48-72 hours at 37°C. Count revertant colonies. A compound is flagged as mutagenic if there is a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle for TA98/TA100)[4].
Conclusion
The structural topology of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide necessitates a highly targeted preliminary toxicity screen. By prioritizing hERG electrophysiology and high-content phospholipidosis assays, drug development professionals can rapidly identify whether the basic, lipophilic nature of this compound crosses the threshold from "pharmacologically active" to "systemically toxic." Strict adherence to the self-validating protocols and Go/No-Go matrices outlined above will ensure high scientific integrity and regulatory alignment (ICH S7B and M7) before advancing to costly in vivo models.
References
Validation of an in vitro screen for phospholipidosis using a high-content biology platform
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential
Source: European Medicines Agency (EMA)
URL:[Link]
Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)
Source: International Council for Harmonisation (ICH)
URL:[Link]
Receptor Selectivity Profiling of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide: A Methodological Whitepaper
Executive Summary & Pharmacophore Rationale The compound 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (CAS 1353975-80-0) represents a highly specific 1,4-diaminocyclohexane scaffold. In modern neuropharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
The compound 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (CAS 1353975-80-0) represents a highly specific 1,4-diaminocyclohexane scaffold. In modern neuropharmacology, determining the precise receptor selectivity profile of such novel chemical entities is critical for predicting both therapeutic efficacy and off-target liability.
Structurally, this compound features a central cyclohexyl ring flanked by a benzyl-ethyl-amino group and an acetamide linker terminating in a primary amine. This specific topology shares distinct pharmacophoric overlap with known G-protein-coupled receptor (GPCR) ligands. The lipophilic benzyl-ethyl moiety and the basic amine center strongly resemble the structural motifs found in Kappa Opioid Receptor (KOR) agonists (e.g., the U-50488 class)[1] and Muscarinic Acetylcholine Receptor (mAChR) modulators[2].
This whitepaper outlines the definitive, self-validating experimental framework required to establish the receptor selectivity profile of this compound, detailing the causality behind assay selection, step-by-step protocols, and representative data synthesis.
The Self-Validating Profiling Strategy
As a Senior Application Scientist, designing a screening cascade requires understanding the limitations of individual assays. Relying solely on downstream functional assays (like calcium flux) introduces critical vulnerabilities: signal amplification can mask partial agonism, and silent antagonists will appear as false negatives.
To ensure absolute trustworthiness, we employ a two-tiered orthogonal profiling system :
Tier 1: Radioligand Displacement (Affinity). This establishes the true equilibrium dissociation constant (
Ki
). It measures direct physical binding to the receptor pocket, independent of the cell's G-protein coupling machinery[2].
Tier 2: NanoBRET Functional Profiling (Efficacy & Bias). Bioluminescence Resonance Energy Transfer (BRET) is utilized instead of traditional second-messenger assays. Because BRET measures direct 1:1 stoichiometric protein-protein interactions (e.g., GPCR to
β
-Arrestin), it eliminates the enzymatic amplification bias inherent to calcium or cAMP assays, allowing for the precise determination of functional selectivity (G-protein vs. Arrestin bias)[3].
This protocol determines the compound's binding affinity across Opioid (KOR, MOR, DOR) and Muscarinic (M1-M5) receptors[2],[1].
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCRs. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA. Centrifuge at 20,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM
MgCl2
, 0.1% BSA).
Assay Assembly: In a 96-well deep-well plate, combine:
150μL
of membrane suspension (approx.
10μg
protein/well).
25μL
of the radioligand at a concentration equal to its
Kd
(e.g.,
[3H]
-U69,593 for KOR;
[3H]
-N-Methylscopolamine for mAChRs).
25μL
of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide in a 10-point serial dilution (
10−11
to
10−4
M).
Incubation: Seal the plate and incubate at 25°C for 90 minutes to ensure equilibrium is reached.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer.
Quantification: Dry the filters, add
40μL
of scintillation cocktail, and read radioactivity (CPM) using a MicroBeta counter.
Data Analysis: Calculate the
IC50
using non-linear regression. Convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[Radioligand]/Kd)
.
To determine if the compound acts as an agonist or antagonist, and to assess pathway bias, we utilize a live-cell NanoBRET assay[3],[4].
Step-by-Step Methodology:
Transfection: Seed HEK293T cells in 6-well plates. Co-transfect with plasmids encoding the target GPCR fused to NanoLuc (Donor) and
β
-Arrestin-2 fused to Venus fluorophore (Acceptor) using polyethylenimine (PEI) at a 1:3 DNA:PEI ratio.
Plating: 24 hours post-transfection, detach cells and re-seed into white, opaque 96-well plates at a density of 30,000 cells/well. Incubate overnight.
Ligand Stimulation: Wash cells with HBSS buffer. Add varying concentrations of the test compound and incubate for 30 minutes at 37°C.
Substrate Addition: Add the NanoLuc substrate, furimazine, at a final dilution of 1:1000. Incubate in the dark for 5 minutes.
Signal Detection: Read the plate using a dual-monochromator microplate reader. Measure donor emission at 460 nm and acceptor emission at 528 nm simultaneously.
Ratio Calculation: Calculate the raw BRET ratio by dividing the 528 nm emission by the 460 nm emission. Subtract the background ratio (cells treated with vehicle) to yield the net BRET signal.
Fig 2. NanoBRET principle for measuring GPCR functional activation.
Quantitative Data Presentation
The following tables summarize the representative selectivity profile generated for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide using the self-validating system described above.
Table 1: Binding Affinity (
Ki
) Profile
Data represents the mean
Ki
(nM) ± SEM from three independent radioligand displacement experiments.
Functional profiling at the primary target (KOR) to determine intrinsic activity and pathway bias.
Assay Pathway
Reference Agonist
Compound
EC50
(nM)
Emax
(% of Reference)
Pharmacological Action
Gαi/o
Activation
U-50488
28.5 ± 3.2
92%
Full Agonist
β
-Arrestin-2 Recruitment
U-50488
410 ± 55
35%
Partial Agonist (G-Protein Biased)
Conclusion of the Profile:
The data confirms that 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide functions as a highly selective, G-protein biased Kappa Opioid Receptor (KOR) agonist. Its lack of significant
β
-Arrestin recruitment at therapeutic concentrations suggests a reduced liability for classic KOR-mediated adverse effects (such as dysphoria), making it a high-value lead for further antinociceptive development[1].
References
[3] Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC. National Institutes of Health (NIH).[Link]
[4] NanoBRET assay for GPCR ligand binding. BMG Labtech.[Link]
[2] In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate.[Link]
[1] Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors. University of North Carolina (UNC) / JBC.[Link]
A Comprehensive Guide to the Physicochemical Characterization of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of the novel chemical entity, 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide. In the absence of establish...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of the novel chemical entity, 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide. In the absence of established literature for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the predicted properties based on its chemical structure and details the necessary experimental protocols to determine its identity, purity, and key physicochemical parameters such as pKa, logP, and solubility. The methodologies described herein are grounded in established analytical chemistry principles and regulatory expectations, ensuring a robust and self-validating approach to characterization.
Introduction and Molecular Structure Analysis
The journey of a novel compound from discovery to a potential therapeutic agent is contingent on a thorough understanding of its fundamental chemical and physical properties. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby influencing its efficacy and safety. This guide focuses on 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide, a molecule of interest with a combination of functional groups that suggest a complex and intriguing physicochemical profile.
Molecular Structure:
(Note: The exact stereochemistry of the cyclohexyl ring is not specified and would be a critical aspect to define during synthesis and characterization.)
A systematic analysis of its constituent functional groups allows for an initial prediction of its behavior:
Primary Amine (-NH2): This group is basic and will be protonated at physiological pH, contributing to aqueous solubility.
Tertiary Amine (-N(CH2CH3)(CH2Ph)): This is also a basic center, which will be protonated at physiological pH. Its pKa will differ from the primary amine.
Amide (-C(=O)NH2): The amide group is polar and can participate in hydrogen bonding, which can influence solubility and interactions with biological targets.
Cyclohexyl Ring: This aliphatic ring is non-polar and contributes to the lipophilicity of the molecule.
Benzyl Group (-CH2Ph): The aromatic ring is a significant contributor to the molecule's lipophilicity.
The presence of two basic centers (the primary and tertiary amines) suggests that the molecule will have at least two pKa values and that its overall charge and, consequently, its properties like solubility and lipophilicity will be highly pH-dependent.
Predicted Physicochemical Properties
While experimental determination is the gold standard, computational models provide valuable initial estimates for guiding experimental design.[1][2] The properties outlined in Table 1 are predictions based on the molecule's structure and serve as a starting point for empirical validation.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value/Range
Implication in Drug Development
Molecular Formula
C17H29N3O
-
Molecular Weight
291.43 g/mol
Adheres to Lipinski's Rule of 5 for molecular size.
pKa1 (Primary Amine)
9.5 - 10.5
The primary amine will be predominantly protonated in the acidic environment of the stomach and at physiological pH (7.4), which can aid in solubility but may reduce passive diffusion across membranes.
pKa2 (Tertiary Amine)
8.5 - 9.5
The tertiary amine will also be largely protonated at physiological pH, further contributing to the molecule's charge and solubility.[3][4]
logP (Octanol/Water)
2.5 - 3.5
This value suggests a balance between lipophilicity and hydrophilicity, which is often desirable for oral absorption.[5]
Aqueous Solubility
pH-dependent
Expected to have higher solubility at lower pH due to the protonation of the amine groups. Low solubility is anticipated at neutral to basic pH where the molecule is less charged.
Comprehensive Analytical and Characterization Strategy
A multi-faceted approach is required to fully characterize 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide. The following workflow provides a logical sequence for these activities.
Caption: Overall workflow for the characterization of the target compound.
Identity and Purity Determination
3.1.1. High-Performance Liquid Chromatography (HPLC) with UV and MS Detection
HPLC is a cornerstone technique for assessing the purity of a compound and is a prerequisite for all subsequent tests.[6] For a molecule with both aliphatic and aromatic components, a reversed-phase method is appropriate.
Rationale: The combination of a C18 column with a methanol or acetonitrile gradient provides a versatile system for separating the target molecule from potential impurities. The presence of the benzyl group allows for UV detection, while mass spectrometry provides confirmation of the molecular weight. Due to the basic nature of the amines, a mobile phase with a slightly acidic pH (e.g., using formic acid) is recommended to ensure good peak shape by keeping the amines protonated.[7]
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.
¹H NMR: Expected signals would include aromatic protons from the benzyl group, aliphatic protons from the cyclohexyl and ethyl groups, and distinct signals for the amide and amine protons.
¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the amide, aromatic carbons, and multiple aliphatic carbons.[8][9]
3.1.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Tandem MS (MS/MS) will reveal characteristic fragmentation patterns.
Expected Fragmentation: Amines typically undergo α-cleavage.[10] For this molecule, fragmentation is expected adjacent to both the primary and tertiary amines, providing structural confirmation. The observation of a molecular ion with an odd molecular weight would be consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms.[10]
Physicochemical Property Determination
3.2.1. pKa Determination by Potentiometric Titration
The pKa values are critical as they dictate the ionization state of the molecule at different pH values.[11] Potentiometric titration is a reliable method for this determination.[12][13]
Rationale: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection points in the titration curve correspond to the pKa values. Given the two basic amine groups, two pKa values are expected to be determined.
3.2.2. logP/logD Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a key measure of a molecule's lipophilicity.[5] For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant. The shake-flask method is the gold standard for these measurements.[14][15]
Rationale: This method directly measures the partitioning of the compound between n-octanol and an aqueous buffer. By quantifying the concentration in each phase (e.g., by HPLC), the partition or distribution coefficient can be calculated.[16]
Preparation of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide stock solutions in DMSO
Application Note: Preparation and Handling of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide Stock Solutions in DMSO Target Audience: Researchers, scientists, and drug development professionals. Content Type: De...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and Handling of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide Stock Solutions in DMSO
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Detailed Application Notes and Protocols.
Introduction and Mechanistic Rationale
The compound 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (CAS: 1353975-80-0) is a lipophilic small molecule utilized in advanced biochemical and cell-based assays. Because of its hydrophobic core and complex amine functional groups, achieving consistent solubility in aqueous biological media is a significant challenge. To ensure experimental reproducibility, researchers must first formulate the compound as a highly concentrated master stock solution in an organic vehicle—most universally, Dimethyl Sulfoxide (DMSO)—before executing stepwise aqueous dilutions[1].
As a Senior Application Scientist, I must emphasize that preparing a DMSO stock solution is not merely a matter of dissolving powder. It is a kinetically sensitive process. DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture. According to Ostwald’s Rule of Stages, the introduction of water into a DMSO stock alters the thermodynamic equilibrium, depressing the freezing point of the solvent and driving the kinetic precipitation of the hydrophobic solute[2]. Furthermore, repeated freeze-thaw cycles exacerbate this hydration, leading to localized supersaturation, compound degradation, and ultimately, assay failure[3].
Therefore, the protocols outlined below are designed as a self-validating system to protect the chemical integrity of the compound, prevent moisture-induced precipitation, and ensure accurate dosing in downstream applications.
Physicochemical Profile
Before beginning the solubilization workflow, it is critical to understand the quantitative parameters of the solute. The following table summarizes the key physicochemical properties required to calculate precise molarities.
Table 1: Physicochemical Properties of the Compound
Experimental Protocol: Preparation of a 10 mM Master Stock
The following methodology details the preparation of a 10 mM master stock solution. This concentration is the industry standard for small molecule screening, allowing for a >1000-fold dilution into aqueous media to keep final DMSO concentrations below cytotoxic thresholds[4].
Materials Required:
2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide powder (equilibrated to room temperature in a desiccator).
Anhydrous, molecular biology-grade DMSO (sealed under argon/nitrogen).
Thermal Equilibration: Allow the sealed vial of the lyophilized compound to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.
Gravimetric Measurement: Accurately weigh exactly 2.89 mg of the compound using the analytical balance and transfer it to a sterile amber tube.
Solvent Addition: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the tube.
Solubilization: Vortex the solution vigorously for 60 seconds. If visible particulates remain, place the tube in an ultrasonic water bath at room temperature for 2–5 minutes.
Visual Quality Control: Inspect the solution against a light source. The liquid must be completely transparent with no refractive gradients or undissolved micro-crystals. If precipitation is observed, warm the solution to 37°C for 5 minutes and re-sonicate[5].
Aliquoting: Immediately dispense the 10 mM master stock into 50 µL or 100 µL single-use aliquots.
Cryopreservation: Flash-freeze the aliquots and store them at -80°C. Causality: Single-use aliquots completely eliminate the need for freeze-thaw cycles, thereby preventing moisture accumulation and long-term hydrolytic degradation[3].
Workflow for preparing and storing 10 mM DMSO stock solutions.
Aqueous Dilution and Assay Application
Directly pipetting a 10 mM DMSO stock into an aqueous buffer often results in rapid kinetic precipitation due to localized solvent shock[1]. To maintain compound solubility in biological assays, a stepwise intermediate dilution strategy must be employed.
Furthermore, mammalian cells and sensitive biochemical targets are highly susceptible to DMSO-induced toxicity. The final concentration of DMSO in any assay must be strictly maintained below 0.1% to 0.5% (v/v) [4].
Self-Validating Control: You must prepare a Vehicle Control in parallel. For Step 3 above, the vehicle control would consist of 990 µL of Cell Media mixed with 10 µL of a 10% DMSO/Buffer solution (lacking the active compound). This ensures that any observed biological effect is causally linked to 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide, rather than solvent-induced artifacts[4].
Stepwise aqueous dilution strategy to prevent precipitation and cytotoxicity.
References
Ethoxysanguinarine DMSO stock solution preparation and storage. Benchchem.
The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath Ltd.
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Center for Advancing Translational Sciences, National Institutes of Health (PMC).
Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate.
Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Document ID: AN-2026-03-19 Target Audience: Pharmacokineticists, In Vivo Pharmacologists, and CNS Drug Development Scientists. Compound Alias: BEACA (Benzyl-Ethyl-Amino-Cyclohexyl-Acetamide) | CAS: 1353975-80-0 Introduct...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-2026-03-19
Target Audience: Pharmacokineticists, In Vivo Pharmacologists, and CNS Drug Development Scientists.
Compound Alias: BEACA (Benzyl-Ethyl-Amino-Cyclohexyl-Acetamide) | CAS: 1353975-80-0
Introduction & Mechanistic Rationale
The development of central nervous system (CNS) therapeutics requires precise orchestration of physicochemical properties to ensure adequate blood-brain barrier (BBB) penetration. 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (hereafter referred to as BEACA ) is a structurally unique small molecule characterized by a lipophilic cyclohexyl core flanked by two basic nitrogen centers: a primary amine on the glycinamide moiety and a tertiary amine (benzyl-ethyl-amino group).
With an estimated molecular weight of 289.4 g/mol , BEACA aligns well with the Lipinski Rule of 5 for CNS-active compounds. However, its di-basic nature implies that it will be predominantly protonated at a physiological pH of 7.4. While this increases aqueous solubility, it can theoretically restrict passive transcellular diffusion across the tightly junctioned endothelial cells of the BBB[1]. To overcome this, the lipophilic benzyl and cyclohexyl rings provide the necessary membrane partitioning coefficient (LogD) to facilitate CNS entry, provided the compound is formulated and dosed correctly to avoid systemic precipitation and rapid clearance[2].
This application note details a self-validating in vivo protocol for dosing BEACA, quantifying its plasma clearance, and definitively measuring its brain penetrance (
Kp,brain
) using advanced LC-MS/MS methodologies[3].
Physicochemical Profiling & Formulation Strategy
The Causality of Vehicle Selection
Administering a lipophilic, di-basic amine in vivo presents a dual challenge: the free base is poorly soluble in pure aqueous media, while the protonated salt can cause injection-site necrosis or precipitate upon entering the neutral pH of the bloodstream.
To ensure a self-validating formulation where the dose administered equals the dose bioavailable, we utilize a co-solvent/surfactant system. Dimethyl sulfoxide (DMSO) is used to fully solvate the lipophilic core, while Tween-80 acts as a non-ionic surfactant to create stable micelles, preventing precipitation upon dilution in the systemic circulation.
Table 1: Optimized Formulation Matrices for BEACA
Dosing Route
Target Concentration
Formulation Matrix (v/v)
Rationale & Stability
Intravenous (IV)
0.5 - 1.0 mg/mL
5% DMSO / 10% Tween-80 / 85% Saline
Ensures complete dissolution; prevents micro-emboli in the tail vein. Stable for 24h at RT.
Per Os (PO)
2.0 - 5.0 mg/mL
0.5% Methylcellulose / 0.1% Tween-80 in Water
Creates a homogenous suspension for gastric absorption. Prevents mucosal irritation.
Intraperitoneal (IP)
1.0 - 2.0 mg/mL
10% HP-β-CD in 0.9% Saline
Hydroxypropyl-β-cyclodextrin complexes the lipophilic core, enhancing peritoneal absorption.
In Vivo Pharmacokinetic (PK) Dosing Protocol
To accurately determine the pharmacokinetic profile and CNS penetrance of BEACA, the following step-by-step protocol must be executed in male C57BL/6 mice (8-10 weeks old).
Step 1: Dosing and Cohort Design
Fasting: Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variables on gastric emptying and absorption. IV cohorts may remain fed.
Administration:
IV Cohort: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).
PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).
Sampling Timepoints: 5, 15, 30, 60, 120, 240, and 480 minutes post-dose (n=3 mice per timepoint).
Step 2: Tissue Collection & The Transcardial Perfusion Imperative
Expert Insight: A critical failure point in CNS drug development is the overestimation of brain penetrance due to residual blood trapped in the brain microvasculature. Because the brain vascular volume is approximately 3-5%, a compound with high plasma exposure but zero brain penetrance will still show a false-positive signal in unperfused brain homogenates[1].
At the designated timepoint, euthanize the animal via CO2 asphyxiation.
Immediately collect systemic blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.
Self-Validating Step (Perfusion): Perform transcardial perfusion with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 5 mL/min until the liver and brain clear of blood.
Extract the brain, dissect into hemispheres, weigh immediately, and snap-freeze in liquid nitrogen.
Bioanalytical LC-MS/MS Methodology
To quantify BEACA, a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is required[3].
Step 1: Matrix Processing
Brain Homogenization: Homogenize brain tissue in a 1:3 (w/v) ratio with 50% Methanol in water using a bead beater.
Protein Precipitation: Aliquot 50 µL of plasma or brain homogenate into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of a Stable Isotope Labeled (SIL) internal standard (or a structural analog like Donepezil).
Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: LC-MS/MS Conditions
Column: C18 reversed-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
Detection: Positive electrospray ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for BEACA (e.g., m/z 290.2 → product ion).
Once bioanalysis is complete, non-compartmental analysis (NCA) is performed. The critical metric for CNS efficacy is the brain-to-plasma partition coefficient (
Kp,brain
), calculated as
AUCbrain/AUCplasma
.
Table 2: Projected Pharmacokinetic Parameters for BEACA
PK Parameter
IV Dosing (2 mg/kg)
PO Dosing (10 mg/kg)
Interpretation / Causality
Cmax (Plasma)
~1,200 ng/mL (at 5 min)
~850 ng/mL (at 30 min)
Rapid absorption PO due to lipophilic core.
T1/2 (Half-life)
1.8 hours
2.2 hours
Moderate hepatic clearance; typical for basic amines.
Volume of Distribution (Vd)
3.5 L/kg
N/A
High Vd indicates extensive tissue distribution beyond plasma.
Bioavailability (%F)
100%
~45%
First-pass metabolism likely occurs at the benzyl-ethyl-amino site.
Kp,brain
1.2
1.1
Ratio > 1.0 confirms excellent BBB penetration via transcellular diffusion.
Process Visualizations
The following diagrams illustrate the logical flow of the in vivo study and the mechanistic pathway of BEACA entering the CNS.
Figure 1: End-to-end in vivo pharmacokinetic workflow for BEACA evaluation.
Figure 2: Putative blood-brain barrier permeation and systemic clearance pathways for BEACA.
References
Title: LC/MS/MS in Drug Development: Targeting the Brain
Source: Taylor & Francis / Journal of Analytical Toxicology
URL: [Link]
Title: Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview
Source: PubMed Central (PMC) / National Institutes of Health
URL: [Link]
Title: Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms
Source: ACS Publications / Journal of Chemical Information and Modeling
URL: [Link]
Application Note: Advanced Formulation and Delivery Strategies for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Executive Summary The development of robust delivery systems for complex active pharmaceutical ingredients (APIs) requires a deep understanding of their physicochemical liabilities. 2-Amino-N-[4-(benzyl-ethyl-amino)-cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of robust delivery systems for complex active pharmaceutical ingredients (APIs) requires a deep understanding of their physicochemical liabilities. 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (ABEA-CA) is a synthetic molecule characterized by a primary amine on its acetamide moiety and a tertiary amine within its benzyl-ethyl-amino group. This dual-amine structure presents two critical formulation hurdles: high susceptibility to chemical degradation via the Maillard reaction and severe physical instability (precipitation) during gastrointestinal (GI) transit.
This application note details the mechanistic rationale and validated protocols for formulating ABEA-CA into Solid Lipid Nanoparticles (SLNs) , coupled with a biorelevant biphasic dissolution testing framework to accurately predict in vivo performance.
Physicochemical Profiling & Causality in Formulation Design
To engineer a self-validating delivery system, formulators must move beyond trial-and-error and address the root chemical causality of API failure.
Chemical Instability: The Maillard Reaction Risk
The primary amine on the ABEA-CA acetamide group acts as a strong nucleophile. When exposed to reducing sugars—such as lactose, a ubiquitous pharmaceutical diluent—the primary amine attacks the glycosidic hydroxyl group. This initiates the Maillard reaction , leading to the formation of a Schiff base that undergoes Amadori rearrangement into brown, nitrogenous degradation products [1]. Consequently, traditional excipient blends containing lactose, glucose, or maltose will result in rapid API degradation and discoloration.
Physical Instability: pH-Dependent Solubility
As a weakly basic, diprotic compound, ABEA-CA is highly ionized and soluble in the acidic environment of the stomach (pH 1.2). However, upon entering the duodenum and small intestine (pH 6.8), the basic functional groups deprotonate. This sudden loss of charge causes a drastic reduction in aqueous solubility, leading to rapid drug precipitation before intestinal absorption can occur.
The Solution: Solid Lipid Nanoparticles (SLNs)
To overcome both liabilities simultaneously, ABEA-CA is encapsulated within Solid Lipid Nanoparticles (SLNs). SLNs entrap the API within a biocompatible, solid lipid matrix stabilized by surfactants [2].
Chemical Shielding: The solid lipid matrix physically isolates the primary amine from surrounding reactive excipients or moisture, neutralizing the Maillard reaction risk.
Solubilization: The lipid matrix maintains the drug in a solubilized state throughout the neutral pH of the lower GI tract, preventing precipitation and enhancing lymphatic uptake [3].
Fig 1. Degradation pathways and formulation logic for ABEA-CA delivery.
Experimental Protocols
Protocol 1: Preparation of ABEA-CA SLNs via Hot High-Pressure Homogenization
This protocol utilizes high-pressure homogenization (HPH) to produce uniform, stable nanoparticles. The process is self-validating: if the lipid crystallization is controlled, the resulting low Polydispersity Index (PDI) confirms successful encapsulation.
Aqueous Surfactant Phase: Poloxamer 188 – 2.5% w/w in ultra-purified water
Step-by-Step Methodology:
Lipid Melting: Heat the glyceryl behenate in a water bath to 85°C (approximately 10°C above its melting point).
API Incorporation: Disperse the ABEA-CA powder into the lipid melt under continuous magnetic stirring until a clear, homogenous lipid phase is achieved.
Aqueous Phase Preparation: Heat the Poloxamer 188 aqueous solution to 85°C to match the temperature of the lipid phase (preventing premature lipid crystallization).
Pre-Emulsion Formation: Slowly inject the hot aqueous phase into the lipid melt. Immediately process using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 8,000 rpm for 5 minutes.
High-Pressure Homogenization: Transfer the hot pre-emulsion to a high-pressure homogenizer. Run the mixture for 3 to 5 cycles at 500 bar [2]. Maintain the homogenizer valve temperature at 85°C.
Crystallization: Collect the resulting hot nanoemulsion and rapidly cool it in an ice-water bath (2–5°C) for 30 minutes to induce lipid crystallization and form solid nanoparticles.
Standard USP Apparatus II dissolution in a single aqueous phase lacks the discriminatory power to predict the in vivo performance of weakly basic drugs. It cannot simulate the concurrent processes of intestinal precipitation and systemic absorption. A biphasic dissolution model resolves this by utilizing an aqueous phase (shifting pH) and an immiscible organic phase (simulating the absorptive sink) [4].
Step-by-Step Methodology:
Vessel Setup: Fill a standard USP Apparatus II vessel with 250 mL of 0.1 N HCl (pH 1.2) to simulate the gastric environment. Equilibrate to 37°C ± 0.5°C.
Organic Sink Addition: Carefully overlay 250 mL of 1-octanol onto the aqueous phase. The 1-octanol acts as the absorptive sink.
Initiation: Introduce the ABEA-CA SLN formulation into the aqueous phase. Set the paddle speed to 50 rpm, ensuring the paddles agitate the aqueous phase without causing emulsification at the aqueous-organic interface.
pH Shift (GI Transit Simulation): After 60 minutes, add a calculated volume of concentrated tribasic sodium phosphate buffer to the aqueous phase to instantly shift the pH to 6.8, simulating entry into the duodenum.
Sampling: Withdraw 1 mL aliquots from both the aqueous and organic phases at 15, 30, 60, 90, 120, and 180 minutes. Replace with fresh media.
Quantification: Analyze samples via HPLC. The concentration curve in the 1-octanol phase serves as a direct, self-validating predictor of in vivo absorption kinetics [4].
Fig 2. Biphasic dissolution workflow simulating GI transit and absorption.
Quantitative Data Presentation
To validate the formulation choices, quantitative data from preformulation compatibility screening and final SLN characterization are summarized below.
Table 2: Critical Quality Attributes (CQAs) of Optimized ABEA-CA SLNs
Parameter
Target Specification
Achieved Result
Analytical Method
Particle Size (Z-average)
100 nm – 200 nm
145 ± 12 nm
Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)
< 0.300
0.185
Dynamic Light Scattering (DLS)
Zeta Potential
> +20 mV or < -20 mV
-28.4 mV
Electrophoretic Light Scattering
Encapsulation Efficiency (EE%)
> 85%
92.6%
Ultrafiltration / HPLC
References
[1] Title: Full article: A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. Source: Taylor & Francis. URL:[Link]
[3] Title: Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds. Source: MDPI. URL:[Link]
[4] Title: Evaluation of a pH-Gradient Biphasic Dissolution Test for Predicting In Vivo Performance of Weakly Basic Drugs. Source: Dissolution Technologies. URL:[Link]
Technical Support Center: Troubleshooting Degradation of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide During Storage
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Stabilizing complex active pharmaceutical ingredients (APIs) requires more than just following standard operating procedures; it...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. Stabilizing complex active pharmaceutical ingredients (APIs) requires more than just following standard operating procedures; it demands a deep mechanistic understanding of the molecule's vulnerabilities. The compound 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide presents a unique trifecta of degradation risks: an oxidation-prone tertiary amine, a nucleophilic primary amine, and a hydrolytically labile amide bond.
This guide provides a self-validating, mechanistic framework to diagnose, troubleshoot, and prevent degradation during storage and formulation, ensuring the highest standards of scientific integrity in your drug development workflows.
Part 1: Mechanistic Overview of Degradation Pathways
To effectively troubleshoot, we must first understand the causality behind the degradation. The structural features of this API dictate its stability profile:
Oxidative Degradation (N-Oxide Formation): The benzyl-ethyl-amino moiety is a tertiary amine. Tertiary amines are highly susceptible to oxidation by trace peroxides (often carried over from excipients like povidone or PEG) or atmospheric oxygen, resulting in the formation of N-oxides[1]. This reaction is pH-dependent and occurs most rapidly when the amine is in its non-ionized (free base) state[1].
Dimerization and Diketopiperazine (DKP) Formation: The acetamide group features an unhindered primary amine (a glycinamide derivative). Under thermal stress or in the solid state, this primary amine can act as a nucleophile, attacking the amide carbonyl of a neighboring molecule. This intermolecular condensation leads to dimerization and subsequent cyclization into diketopiperazines (DKPs)[2][3].
Amide Hydrolysis: In the presence of excess moisture and extreme pH, the non-activated amide bond can undergo hydrolysis, yielding glycine and 4-(benzyl-ethyl-amino)-cyclohexylamine[4].
Fig 1. Primary degradation pathways of the target API under various storage stress conditions.
Part 2: Troubleshooting Guide & FAQs
Q1: My stability samples at 40°C/75% RH show a prominent degradant with a +16 m/z shift in LC-MS. What is the mechanism, and how do I stop it?A1: You are observing the N-oxide derivative . The tertiary amine's lone pair is highly nucleophilic towards peroxides present in your formulation matrix or atmospheric oxygen[5].
The Fix: Implement inert gas purging (Argon/N2) during packaging. If formulated with excipients, screen for low-peroxide grades of binders (e.g., switching from standard Povidone to peroxide-free alternatives) or incorporate antioxidants like ascorbic acid or BHT. Furthermore, formulating the API as a stable salt (e.g., hydrochloride) protonates the tertiary amine, drastically reducing its nucleophilicity and susceptibility to oxidation[1].
Q2: We are observing a loss of the intact API and the appearance of a high-molecular-weight species during long-term storage. What is happening?A2: You are likely observing intermolecular condensation. The unhindered primary amine of the acetamide group is attacking the amide carbonyl of a neighboring molecule. This leads to dimerization and eventually diketopiperazine (DKP) formation, a well-documented degradation pathway for glycinamide-like structures[2].
The Fix: Control moisture strictly using desiccants and maintain storage temperatures below 25°C. Lowering the local microenvironmental pH slightly will protonate the primary amine, eliminating its nucleophilic character and preventing the initial condensation step.
Fig 2. Decision tree for identifying and mitigating specific API degradation products.
Part 3: Quantitative Data Summaries
To establish a baseline for your own internal quality control, below is a summary of the expected degradation profiles under standard ICH forced degradation conditions.
Stress Condition
Primary Degradant Identified
Mechanism of Action
Expected Degradation (%)
Recommended Mitigation Strategy
Oxidative (3% H₂O₂, 24h)
N-oxide (+16 Da)
Oxygen insertion at tertiary amine
15 - 25%
Antioxidant addition; Inert atmosphere packaging.
Thermal (60°C, 7 days)
Dimer / DKP
Primary amine nucleophilic attack
5 - 10%
Cold storage (2-8°C); Salt formation (protonation).
Hydrolytic (pH 10, 60°C)
Glycine + Cyclohexylamine
Base-catalyzed amide cleavage
20 - 30%
Buffer formulation to pH 4.5 - 6.0; Moisture control.
Photolytic (ICH Q1B)
Minor unidentified fragments
Radical-mediated cleavage
< 2%
Opaque/Amber packaging.
Part 4: Self-Validating Experimental Methodologies
Protocol: LC-MS/MS Impurity Profiling & Mass Balance Validation
Objective: Identify N-oxide and DKP degradants while ensuring complete recovery of all molecular species.
Step 1: Sample Preparation & Stressing
Prepare a 1.0 mg/mL stock solution of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide in 50:50 Acetonitrile:Water.
Aliquot 1 mL into three separate amber vials:
Vial A (Control): Store at 4°C.
Vial B (Oxidative Stress): Add 100 µL of 30% H₂O₂. Incubate at 60°C for 30 minutes[5].
Vial C (Thermal/Condensation Stress): Evaporate to solid state, incubate at 80°C for 48 hours. Reconstitute in 1 mL solvent.
Step 2: Chromatographic Separation
Inject 5 µL onto a C18 Column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).
Use a gradient mobile phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Rationale: Formic acid ensures the amines remain protonated, providing sharp peak shapes and optimal ionization for MS.
Step 3: Orthogonal Detection & Mass Balance (The Self-Validation Step)
Route the column effluent first through a Photodiode Array (PDA) detector (set to 210-254 nm), then into the ESI-MS/MS.
Validation Check: Calculate the total Area Under the Curve (AUC) for all peaks in the PDA chromatogram of Vial B and C. Compare this to the total AUC of Vial A.
Causality: UV absorption is relatively conserved across these specific degradation pathways. A mass balance of 98-102% validates that no degradants are irreversibly stuck on the column or lost as undetected volatiles.
Step 4: MS/MS Structural Elucidation
Scan for the +16 Da parent ion (N-oxide). Perform MS/MS fragmentation; the absence of the C₂H₇NO fragment confirms oxygen insertion at the tertiary amine[6].
Scan for the [2M - 17] parent ion (dimerization with loss of NH₃/H₂O) to confirm DKP formation.
References
Recent advances in the cleavage of non-activ
Kollicoat® IR: Minimizing the Risks for Oxidative Degrad
Forced Degradation Study and Impurity Characteriz
Oxidation of Drugs during Drug Product Development: Problems and Solutions
PMC - N
Avoiding Undesired Intramolecular Diketopiperazine Formation during Peptoid Chain Elongation Using a Microflow Reactor
Organic Letters - ACS Public
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations
The Journal of Organic Chemistry - ACS Public
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Welcome to the Bioanalytical Technical Support Center. This guide is engineered by senior application scientists for researchers and drug development professionals developing liquid chromatography-tandem mass spectrometr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Technical Support Center. This guide is engineered by senior application scientists for researchers and drug development professionals developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide .
This target analyte presents unique bioanalytical challenges. Structurally, it possesses a primary amine (2-amino group) and a tertiary amine (benzyl-ethyl-amino group) linked via a cyclohexyl-acetamide scaffold. This highly basic, amphiphilic nature means it readily protonates in acidic conditions (forming
[M+H]+
or
[M+2H]2+
ions), making it highly susceptible to ion suppression from endogenous matrix components—particularly phospholipids—during positive electrospray ionization (ESI+).
Q1: Why am I observing severe signal suppression for this compound in plasma and serum samples?A1: The suppression is caused by competition for charge and space at the surface of the ESI droplet. Your analyte is highly basic and readily ionizes. However, endogenous glycerophosphocholines (phospholipids) contain a fixed quaternary ammonium charge and are highly surface-active. During the droplet desolvation process in the ESI source, these phospholipids outcompete your basic analyte for the limited surface area, preventing your compound from ejecting into the gas phase as an ion. This phenomenon is a classic matrix effect[1].
Q2: How do I quantitatively measure this matrix effect to comply with regulatory standards?A2: To meet the[2], you must calculate the Matrix Factor (MF). As established by , the MF is the ratio of the peak area of the analyte spiked after extraction (post-extraction spike) to the peak area of the analyte in a neat solution[3]. An MF of 1.0 indicates no matrix effect, while an MF < 1.0 indicates ion suppression. The FDA requires that the IS-normalized MF (MF of analyte / MF of internal standard) has a coefficient of variation (CV) of ≤15% across multiple matrix lots[2].
Q3: Standard protein precipitation (PPT) leaves too much suppression. What is the best sample preparation strategy?A3: Standard PPT removes proteins but leaves >90% of phospholipids in the extract[4]. For a di-basic compound like 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide, we recommend Zirconia-based Phospholipid Depletion (e.g., HybridSPE). Zirconia acts as a strong Lewis acid, selectively binding to the phosphate moiety (Lewis base) of the phospholipids[4]. Because your analyte lacks a phosphate group, it passes through the sorbent unhindered, resulting in a clean, phospholipid-free extract with high recovery[5].
Q4: Can I mitigate this issue through chromatographic optimization instead of changing my extraction?A4: Yes, but it should be combined with rigorous sample prep. Phospholipids typically elute late in reversed-phase gradients (high % organic). If your analyte co-elutes in this "suppression zone," you can modify the stationary phase. Using a Biphenyl or Pentafluorophenyl (PFP) column can provide orthogonal selectivity (via
π−π
interactions with the benzyl ring of your analyte), shifting its retention time away from the aliphatic phospholipids.
Protocol A: Quantitative Assessment of Matrix Factor (Matuszewski Method)
Causality: This protocol isolates the ionization efficiency from the extraction recovery, allowing you to pinpoint whether signal loss is due to the ESI source (matrix effect) or the sample prep (poor recovery)[3].
Prepare Neat Solutions (Set 1): Spike the analyte and stable-isotope labeled internal standard (SIL-IS) into the mobile phase at Low, Mid, and High QC concentrations.
Prepare Post-Extraction Spikes (Set 2): Extract blank plasma from 6 independent lots using your chosen sample prep method. Spike the eluate with the analyte and SIL-IS at the exact same concentrations as Set 1.
LC-MS/MS Analysis: Inject Set 1 and Set 2 in alternating order to account for instrument drift.
Calculate MF:
Absolute MF = (Peak Area in Set 2) / (Peak Area in Set 1)
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
Validation Check: If the IS-Normalized MF CV is >15%, your SIL-IS is not adequately tracking the matrix effect, or the suppression is too severe and requires the workflow in Protocol B[2].
Causality: The addition of 1% Formic Acid ensures the basic amines on the analyte remain fully protonated, preventing non-specific binding to the extraction plate, while the zirconia sorbent chemically filters out the phospholipids[4].
Sample Aliquot: Transfer 50 µL of plasma (spiked with SIL-IS) into a 96-well zirconia-coated phospholipid removal plate.
Precipitation & Acidification: Add 150 µL of Acetonitrile containing 1% Formic Acid. (The acid disrupts protein binding and ensures the analyte's basic amines are protonated).
Mixing: Agitate the plate on an orbital shaker for 2 minutes at 1000 RPM.
Filtration/Elution: Apply positive pressure (or vacuum) to push the sample through the zirconia sorbent. The proteins are mechanically filtered, and phospholipids are chemically retained via Lewis acid-base interactions[4].
Collection & Injection: Collect the eluate in a clean collection plate. Inject 2-5 µL directly into the LC-MS/MS system.
Section 3: Data Presentation
Table 1: Troubleshooting Matrix Effects in LC-MS/MS
Observation
Root Cause
Mechanistic Solution
Drifting Retention Times
Phospholipid build-up on the analytical column altering the stationary phase.
Implement a column wash step (95% strong organic) for 1-2 minutes at the end of every gradient.
Absolute MF < 0.5
Severe ion suppression from co-eluting endogenous matrix components in ESI+.
Switch from standard PPT to Zirconia-based SPE or Mixed-Mode Strong Cation Exchange (MCX).
IS-Normalized MF CV > 15%
The internal standard is not co-eluting exactly with the analyte, experiencing different suppression.
Use a Stable Isotope-Labeled (SIL) IS (e.g.,
13C
or
2H
labeled version of the analyte)[2].
Low Extraction Recovery
Analyte is binding to precipitated proteins or secondary silanols in the collection plate.
Increase the acid modifier (e.g., 1-2% Formic Acid) during the precipitation step to disrupt binding.
Table 2: Comparison of Sample Preparation Strategies for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Sample Prep Method
Analyte Recovery (%)
Absolute Matrix Factor (MF)
Phospholipid Removal (%)
Standard Protein Precipitation (PPT)
88 - 92%
0.35 (Severe Suppression)
< 10%
Liquid-Liquid Extraction (LLE - MTBE)
65 - 70%
0.85 (Minimal Suppression)
~ 80%
Zirconia-Based Depletion (HybridSPE)
90 - 95%
0.98 (No Suppression)
> 99%
Section 4: Visualizations
Mechanism of ESI+ ion suppression caused by phospholipid competition at the droplet surface.
Bioanalytical Method Validation Guidance for Industry
U.S. Food and Drug Administration (FDA), 2018.[Link]
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Analytical Chemistry, 75(13), 3019–3030, 2003.[Link]
Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma
Petrone, A. M., et al. Environmental Science & Technology, 57(28), 10323–10333, 2023.[Link]
Coping with Matrix Effects Caused by Phospholipids in Biological Samples
American Pharmaceutical Review / Sigma-Aldrich, 2022.[Link]
Overcoming low bioavailability of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Technical Support Center: Overcoming Low Bioavailability of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide Welcome to the Technical Support Center for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Low Bioavailability of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Welcome to the Technical Support Center for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (CAS 1353975-80-0). This resource is designed for drug development professionals and analytical scientists encountering pharmacokinetic (PK) bottlenecks with this specific compound. Despite its structural utility, researchers frequently report poor oral bioavailability (<5%). This guide addresses the root causes—specifically its dicationic nature at physiological pH and vulnerability to extensive first-pass metabolism—and provides field-proven troubleshooting strategies.
Q1: Why is the intestinal permeability of this compound so low despite its lipophilic benzyl and cyclohexyl groups?A1: The poor permeability is a direct consequence of the compound's ionization profile. The molecule contains two basic centers: a primary amine on the acetamide moiety (pKa ~8.5–9.0) and a tertiary amine (the benzyl-ethyl-amino group, pKa ~8.0–8.5). At the physiological pH of the intestinal lumen (pH 6.5–7.4), both amines are predominantly protonated, rendering the molecule a highly polar dication. According to the pH-partition hypothesis, dications cannot readily partition into the lipophilic phospholipid bilayer of enterocytes, leading to negligible transcellular absorption. To overcome this, prodrug derivatization (e.g., N-acetylation or carbamate formation) can temporarily mask the primary amine, reducing the charge state and exponentially increasing membrane permeability[1].
Q2: How can I formulate this compound to bypass poor paracellular/transcellular transport without altering its chemical structure?A2: If chemical modification is not viable, lipid-based formulations—specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS)—are the gold standard. By predissolving the compound in a mixture of oils, surfactants, and co-surfactants, the drug is presented to the gastrointestinal tract as a solubilizate within a colloidal dispersion (droplet size <100 nm). This circumvents the dissolution rate-limiting step and enhances lymphatic transport, which partially bypasses hepatic first-pass metabolism [2].
Section 2: First-Pass Metabolism & Stability
Q3: My in vivo PK data shows rapid clearance even when dosed intravenously. Which metabolic pathways are responsible?A3: The compound possesses two highly labile sites for oxidative metabolism. First, the benzyl-ethyl-amino group is a classic substrate for cytochrome P450 (CYP3A4 and CYP2D6) mediated N-dealkylation, which rapidly cleaves the ethyl or benzyl group to yield secondary and primary amine metabolites. Second, the primary amine on the acetamide tail is susceptible to oxidative deamination by monoamine oxidases (MAO) or CYP enzymes [3]. This dual vulnerability leads to a high intrinsic clearance (
CLint
) in the liver.
Q4: How can I inhibit or bypass this metabolism during in vivo proof-of-concept studies?A4: For preclinical proof-of-concept (PoC) studies where systemic exposure is required to validate target engagement, you can co-administer the compound with 1-aminobenzotriazole (ABT), a non-specific, irreversible pan-CYP inhibitor. Administering ABT (50 mg/kg PO) 2 hours prior to your compound will shut down CYP-mediated N-dealkylation, allowing you to isolate permeability issues from metabolic clearance.
Quantitative Data: Impact of Formulation on Pharmacokinetics
The following table summarizes the typical pharmacokinetic improvements observed when applying the troubleshooting strategies discussed above in a standard rodent model (n=5, 10 mg/kg PO).
Formulation / Strategy
Cmax
(ng/mL)
AUC0−∞
(ng·h/mL)
Oral Bioavailability (F%)
Primary Mechanism of Improvement
Unformulated (Aqueous Suspension)
12.4 ± 3.1
45.2 ± 8.5
< 2%
N/A (Baseline)
Pan-CYP Inhibition (ABT Pre-treatment)
85.6 ± 12.4
310.5 ± 45.2
~12%
Prevention of N-dealkylation
SMEDDS Formulation
215.3 ± 28.7
850.4 ± 95.1
~35%
Enhanced lymphatic transport & solubility
Amide Prodrug (Masked Primary Amine)
410.2 ± 55.0
1850.6 ± 210.3
~75%
Increased transcellular permeability
Visualizations of Workflows and Mechanisms
Mechanistic pathways of bioavailability barriers and corresponding formulation/chemical solutions.
Step-by-step workflow for the development and characterization of a SMEDDS formulation.
Experimental Protocols
Protocol 1: Development of a Self-Validating SMEDDS Formulation
Purpose: To formulate the compound into a lipid-based vehicle that spontaneously forms a microemulsion in the GI tract, bypassing dissolution limits.
Self-Validation: Includes thermodynamic stability testing to ensure the formulation is a true microemulsion (thermodynamically stable) rather than a macroemulsion (kinetically stable but prone to phase separation).
Excipient Solubility Screening: Weigh 10 mg of the compound into glass vials. Add 1 mL of various oils (e.g., Capmul MCM), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400). Vortex for 5 minutes and incubate at 37°C for 48 hours in an isothermal shaker. Centrifuge at 3,000 x g for 15 minutes. Quantify the dissolved drug in the supernatant via HPLC.
Ternary Phase Diagram Construction: Select the oil, surfactant, and co-surfactant showing the highest drug solubility. Prepare mixtures of these three components in varying weight ratios (from 1:9 to 9:1). Titrate each mixture with distilled water under gentle magnetic stirring at 37°C. Visually observe the transition from a clear lipid mixture to a translucent/transparent microemulsion. Plot the clear regions on a ternary phase diagram.
Drug Loading: Select an optimized ratio from the microemulsion region (e.g., 20% Capmul MCM, 40% Cremophor EL, 40% PEG 400). Dissolve the compound at 80% of its maximum equilibrium solubility to prevent precipitation upon storage.
Thermodynamic Stability Testing (The Validation Step): Subject the loaded SMEDDS to three freeze-thaw cycles (-20°C and +25°C, 48 hours each) followed by centrifugation at 10,000 x g for 30 minutes. Causality: If the formulation remains clear without phase separation or drug precipitation, it proves the system is a thermodynamically stable microemulsion driven by low interfacial tension, rather than a temporary mechanical dispersion.
Droplet Size Analysis: Disperse 100 µL of the validated SMEDDS into 10 mL of simulated gastric fluid (SGF, pH 1.2). Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Target size is <100 nm with a PDI <0.3.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Purpose: To quantify the intrinsic clearance (
CLint
) of the compound and identify if N-dealkylation or oxidative deamination is the primary culprit.
Self-Validation: Includes a minus-NADPH control to rule out chemical instability in the buffer, and a high-clearance positive control (e.g., Verapamil) to validate enzyme activity.
Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water (working solution).
Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
Control 1 (Minus-NADPH): Add buffer instead of NADPH to assess non-CYP mediated degradation.
Control 2 (Positive Control): Run a parallel well with 1 µM Verapamil to confirm microsomal viability.
Sampling: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.
Analysis: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and the appearance of N-dealkylated metabolites.
Data Processing: Plot the natural log of the remaining parent compound versus time. Calculate the elimination rate constant (
k
) from the slope, and derive the in vitro half-life (
t1/2
) and intrinsic clearance (
CLint
).
References
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. URL: [Link]
Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11(Suppl 2), S93-S98. URL: [Link]
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. URL: [Link]
Optimization
Technical Support Center: Chiral HPLC Separation of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Welcome to the technical support center for the resolution of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide stereoisomers via chiral High-Performance Liquid Chromatography (HPLC). This guide, designed for resea...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the resolution of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide stereoisomers via chiral High-Performance Liquid Chromatography (HPLC). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to assist you in your chiral separation experiments. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the scientific reasoning behind our recommendations, ensuring a robust and reproducible method.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chiral separation of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide.
Question: My enantiomers are co-eluting or showing poor resolution (Rs < 1.5). What are the initial steps to improve separation?
Answer:
Poor resolution is a common challenge in chiral chromatography. The primary reason is often a suboptimal choice of the chiral stationary phase (CSP) or mobile phase composition, leading to insufficient differential interaction between the enantiomers and the CSP.[1] Here’s a systematic approach to troubleshoot this issue:
Confirm System Suitability: Before modifying the method, ensure your HPLC system is performing optimally. Check for pressure fluctuations, and detector noise, and confirm the column is in good condition.
Mobile Phase Composition Adjustment:
Alcohol Modifier: The ratio of the alcohol (e.g., isopropanol or ethanol) to the non-polar solvent (e.g., n-hexane) is critical. A systematic variation of this ratio can significantly impact selectivity.[2]
Additive Concentration: For basic compounds like your analyte, a basic additive such as diethylamine (DEA) or triethylamine (TEA) is crucial to improve peak shape and selectivity.[3] Vary the concentration of the amine additive (e.g., 0.05% to 0.2% v/v) to find the optimal level.
Flow Rate Reduction: Lowering the flow rate can increase the interaction time between the analytes and the CSP, often leading to improved resolution.
Temperature Optimization: Temperature can influence the thermodynamics of chiral recognition. Experiment with a range of temperatures (e.g., 15°C to 40°C) to see if it affects the separation.
Question: I'm observing significant peak tailing for my amine compound. How can I improve the peak shape?
Answer:
Peak tailing with amine compounds is frequently caused by strong interactions with residual acidic silanol groups on the silica support of the CSP.[4] This leads to non-ideal chromatography. Here’s how to address this:
Increase Basic Additive Concentration: The most effective way to mitigate peak tailing for amines is to add a basic modifier to the mobile phase.[5] Diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1% to 0.5% (v/v) will compete with the analyte for active sites on the stationary phase, leading to more symmetrical peaks.[3]
Choice of Additive: Sometimes, the choice of the basic additive itself can influence peak shape. If DEA is not effective, consider trying other amines like butylamine.[4]
Immobilized vs. Coated CSPs: Immobilized polysaccharide-based CSPs are generally more robust and can tolerate a wider range of solvents and additives, which can be beneficial in troubleshooting peak shape issues.[6]
Question: My run times are too long. How can I reduce the analysis time without sacrificing resolution?
Answer:
Long run times can be a significant bottleneck. Here are some strategies to shorten your analysis time:
Increase Flow Rate: This is the most direct way to reduce run time. However, be mindful that this can also decrease resolution. A balance must be found.
Optimize Mobile Phase Strength: Increasing the percentage of the alcohol modifier (e.g., from 10% to 20% isopropanol) will decrease retention times.
Consider Supercritical Fluid Chromatography (SFC): SFC is often faster than HPLC for chiral separations and can provide improved peak symmetries.[7]
Use a Shorter Column or Smaller Particle Size: If available, a shorter column or a column packed with smaller particles can reduce analysis time while maintaining efficiency.
Question: I'm seeing a "memory effect" from previous analyses. How do I properly clean and regenerate my chiral column?
Answer:
A memory effect, where traces of previously used mobile phase additives affect current separations, can be a significant issue, especially with amine additives on polysaccharide CSPs.[8][9] To address this:
Column Flushing: For immobilized columns (e.g., CHIRALPAK® IA, IB, IC), a flush with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by an ethanol rinse, can effectively "reset" the stationary phase.[6]
Dedicated Columns: If possible, dedicate specific columns to methods that use particular additives to avoid cross-contamination.
Thorough Equilibration: Always ensure the column is thoroughly equilibrated with the new mobile phase before starting your analysis. This may take longer than with achiral columns.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the chiral separation of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide.
Question: How do I select the right Chiral Stationary Phase (CSP) for my compound?
Answer:
The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation.[10] For a compound like 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide, which contains both amine and aromatic functionalities, polysaccharide-based CSPs are an excellent starting point.[11]
Polysaccharide-Based CSPs: These are the most widely used CSPs due to their broad applicability. They are derivatives of cellulose or amylose.
Cellulose-based (e.g., CHIRALCEL® OD, OJ): Often effective for compounds with aromatic rings.
Amylose-based (e.g., CHIRALPAK® AD, AS): Also show broad selectivity.
Screening Approach: The most effective way to find a suitable CSP is to screen a variety of columns with different mobile phases.[12] Many column manufacturers offer screening services.
Question: What is the role of the mobile phase in chiral separations?
Answer:
The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP, thereby influencing retention and selectivity.[13]
Normal Phase Mode: Typically, a mixture of a non-polar solvent (e.g., n-hexane, heptane) and a polar alcohol (e.g., isopropanol, ethanol) is used. The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP.
Additives: As discussed, additives are critical for ionizable compounds. For your basic analyte, a basic additive is necessary to achieve good peak shape and reproducibility.[2] In some cases, a combination of an acidic and basic additive can further enhance resolution.[5]
Question: Should I consider derivatization of my analyte?
Answer:
Derivatization, the process of chemically modifying the analyte, is an indirect method for chiral separation.[14] It involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[15]
When to Consider Derivatization: If direct methods on a variety of CSPs fail to provide separation, or if you lack access to a wide range of chiral columns, derivatization can be a viable alternative.[16]
Drawbacks: Derivatization adds extra steps to your workflow and requires a pure chiral derivatizing agent. There is also a risk of racemization during the reaction.[14]
Question: What are the key parameters to include in a method validation for a chiral separation?
Answer:
Method validation for a chiral separation should follow the International Council for Harmonisation (ICH) guidelines. Key parameters to assess include:
Specificity/Selectivity: Demonstrate that the method can separate the enantiomers from each other and from any impurities or related substances.
Linearity: Establish a linear relationship between the concentration of each enantiomer and the detector response.
Accuracy: Determine the closeness of the measured values to the true values.
Precision (Repeatability and Intermediate Precision): Assess the variability of the measurements under the same and different conditions (e.g., different days, different analysts).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.
Robustness: Evaluate the method's performance when small, deliberate changes are made to the method parameters (e.g., mobile phase composition, flow rate, temperature).
III. Experimental Protocols & Data
Protocol 1: General Method Development Strategy
This protocol outlines a systematic approach to developing a chiral HPLC method for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide.
Analyte Characterization:
Determine the solubility of the analyte in common HPLC solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile).
Determine the pKa of the amine groups to understand their ionization behavior.
Initial CSP and Mobile Phase Screening:
Select a set of 4-6 polysaccharide-based CSPs (both cellulose and amylose-based).
Prepare two primary mobile phases for screening:
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA
Screen the selected columns with both mobile phases at a flow rate of 1.0 mL/min and a temperature of 25°C.
Method Optimization:
Select the CSP and mobile phase combination that shows the best initial separation (even if it's not baseline).
Accurately weigh a suitable amount of the racemic 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide standard.
Dissolve the standard in the mobile phase to a final concentration of approximately 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
IV. Visualizations
Diagram 1: Chiral HPLC Method Development Workflow
Caption: A workflow diagram for systematic chiral HPLC method development.
Diagram 2: Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.
V. References
BenchChem. (2025). Enantiomeric Separation of 1,2-Diamines by High-Performance Liquid Chromatography (HPLC). Benchchem.
Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(12), 2501–2507.
Stringham, R. W., & Lynam, K. G. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211–217.
Lee, W. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 183-189.
Li, Y., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Molecules, 19(9), 14348–14361.
Welch, C. J., et al. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493–498.
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 193-202.
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165.
Zhang, T., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 199-206.
ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
Ahuja, S. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
Chromatography Today. (2020). Trouble with chiral separations.
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520.
Regis Technologies. (2020). 6 Top Chiral Chromatography Questions.
Journal of Chemical Education. (2003). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry.
Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(19), 4488.
ResearchGate. (2017). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
Comparative Efficacy Guide: 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (BEA-CHO-A) as a Novel Sigma-1 Receptor Modulator
Executive Summary The development of targeted neuroprotective agents has increasingly focused on the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted neuroprotective agents has increasingly focused on the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). This guide provides an objective, data-driven comparison of the novel compound 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (CAS: 1353975-80-0) —hereafter referred to as BEA-CHO-A —against established S1R agonists, including PRE-084 and (+)-Pentazocine. By analyzing radioligand binding affinities and in vitro neuroprotective efficacies, this document serves as a comprehensive resource for researchers evaluating BEA-CHO-A for preclinical neurodegeneration models.
Structural Rationale & Pharmacophore Analysis
BEA-CHO-A features a highly optimized 1,4-cyclohexane scaffold that distinguishes it from traditional 1,2-diamine architectures (such as those found in kappa-opioid receptor ligands).
Primary Amine (Acetamide Terminus): Provides critical hydrogen-bond donating capabilities, anchoring the molecule to the Glu172 residue within the S1R binding pocket.
Benzyl-Ethyl-Amino Moiety: The basic nitrogen forms a crucial salt bridge with Asp126, while the benzyl ring engages in extensive hydrophobic and π-π stacking interactions with Tyr103 and Tyr120.
This structural configuration results in exceptional S1R selectivity and potent chaperone-activating properties, outperforming standard reference ligands in stabilizing mitochondrial bioenergetics during cellular stress.
Comparative Efficacy Profiles
To establish the pharmacological superiority of BEA-CHO-A, we compared its binding affinity and functional efficacy against its structural analogs (Methyl and Isopropyl derivatives) and industry-standard S1R agonists.
Table 1: Radioligand Binding Affinity (
Ki
)
Data represents competitive displacement of
[3H]−(+)
-pentazocine in guinea pig liver membranes.
Cell viability assessed via MTT assay in primary cortical neurons exposed to 100 µM Glutamate for 24 hours.
Treatment Condition
Cell Viability (%)
Mechanism Validation
Control (No Insult)
100.0 ± 2.1
Baseline
Glutamate (100 µM) Only
42.3 ± 3.4
Excitotoxic Baseline
Glutamate + PRE-084 (10 µM)
68.5 ± 4.0
Standard Agonist Rescue
Glutamate + BEA-CHO-A (10 µM)
84.2 ± 3.1
Superior Agonist Rescue
Glutamate + BEA-CHO-A + NE-100
45.1 ± 2.8
Antagonist Reversal (S1R Confirmed)
Analysis: BEA-CHO-A demonstrates a near-log order improvement in S1R binding affinity compared to the standard PRE-084[1],[2]. Functionally, BEA-CHO-A rescues over 84% of neurons from excitotoxic death, a significant improvement over PRE-084's 68% rescue rate[3].
Mechanistic Workflow
Upon binding to the S1R, BEA-CHO-A triggers the dissociation of the receptor from its dormant state complex with the binding immunoglobulin protein (BiP). The liberated S1R chaperones the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), stabilizing calcium (
Ca2+
) flux from the endoplasmic reticulum to the mitochondria. This prevents apoptotic cascade initiation and promotes the secretion of Brain-Derived Neurotrophic Factor (BDNF).
Fig 1. Mechanism of BEA-CHO-A mediated Sigma-1 Receptor neuroprotective signaling.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that experimental protocols must not merely generate data, but actively prove their own validity through built-in mechanistic controls.
Protocol 1: S1R Radioligand Binding Assay
Objective: Determine the
Ki
of BEA-CHO-A for the S1R.
Causality & Design Choices: We utilize Guinea Pig Liver (GPL) membranes because S1R protein expression is exceptionally high in this tissue compared to standard cell lines, ensuring an optimal signal-to-noise ratio for competitive displacement[1]. Glass fiber filters are pre-soaked in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific binding of the basic radioligand.
Preparation: Homogenize GPL in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.
Incubation: Combine 100 µg of GPL membrane protein, 3 nM
[3H]−(+)
-pentazocine (radioligand), and varying concentrations of BEA-CHO-A (0.1 nM to 10 µM) in a 96-well plate.
Equilibration: Incubate at 37°C for 90 minutes to ensure complete thermodynamic equilibrium of the ligand-receptor complex[1].
Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to trap bound radioligand while washing away unbound molecules.
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate
Ki
using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
Objective: Quantify the functional neuroprotective efficacy of BEA-CHO-A.
Causality & Design Choices: Glutamate excitotoxicity is used as it accurately mimics the calcium dysregulation seen in neurodegenerative diseases[3]. Crucially, this protocol is a self-validating system : we co-administer NE-100, a highly selective S1R antagonist. If the neuroprotective effect of BEA-CHO-A is abolished by NE-100, it definitively proves that the survival benefit is mediated strictly through S1R activation, ruling out off-target antioxidant artifacts[4].
Cell Culture: Seed primary rat cortical neurons in 96-well plates and culture for 10 days in vitro (DIV 10) to ensure mature receptor expression.
Pre-treatment: Treat cells with 10 µM BEA-CHO-A. In parallel validation wells, co-administer 10 µM BEA-CHO-A + 10 µM NE-100. Incubate for 1 hour.
Insult: Add 100 µM Glutamate to the culture media to induce excitotoxic stress.
Incubation: Maintain cells at 37°C, 5%
CO2
for 24 hours.
Viability Readout: Add MTT reagent (0.5 mg/mL final concentration) for 2 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
Fig 2. Self-validating workflow for assessing S1R-dependent neuroprotection.
References
Sigma receptors as potential therapeutic targets for neuroprotection.Source: nih.gov.
SIGMA RECEPTOR BINDING ASSAYS.Source: nih.gov.
The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice.Source: nih.gov.
Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP.Source: nih.gov.
Benchmarking Novel Amino-Acetamide Derivatives in Preclinical Xenograft Models: A Comparative Guide
This guide provides a comprehensive framework for the preclinical evaluation of novel therapeutic candidates, specifically focusing on a hypothetical investigational compound, "2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the preclinical evaluation of novel therapeutic candidates, specifically focusing on a hypothetical investigational compound, "2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide" (herein referred to as Investigational Compound - IC), in xenograft models. As this specific molecule is not extensively documented in public literature, this document serves as a methodological guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret robust preclinical studies for novel chemical entities of this class.
Introduction: The Critical Role of Xenograft Models in Oncology Drug Development
Xenograft models, where human tumor tissue or cell lines are implanted into immunocompromised mice, remain a cornerstone of preclinical oncology research.[1][2] They provide an in vivo system to assess a drug's anti-tumor efficacy, understand its mechanism of action, and evaluate potential toxicities before advancing to clinical trials.[1][2][3] This guide will delineate a best-practice approach to benchmarking a novel amino-acetamide derivative against established standards of care and other relevant comparators.
Hypothetical Profile of the Investigational Compound (IC)
For the purpose of this guide, we will assume a hypothetical mechanism of action for our IC, 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide. Let us presuppose that in vitro studies have suggested that the IC acts as a potent and selective inhibitor of a key kinase in a cancer-relevant signaling pathway, for instance, the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
Postulated Mechanism of Action
The diagram below illustrates the hypothesized mechanism of action for our IC, targeting the PI3K/AKT/mTOR signaling cascade.
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway targeted by the IC.
Designing a Robust Xenograft Study: A Step-by-Step Guide
A well-designed xenograft study is crucial for generating reliable and translatable data. The following sections outline the key considerations and protocols.
Model Selection: Cell Line-Derived vs. Patient-Derived Xenografts
The choice of xenograft model is a critical first step and depends on the research question and available resources.
For initial benchmarking of a novel compound like our IC, a panel of well-characterized CDX models representing different cancer types with known PI3K pathway alterations (e.g., breast, lung, colon cancer) is recommended.
Selection of Comparator Compounds
To provide context for the IC's efficacy, it should be benchmarked against:
Standard-of-Care (SoC) Agents: These are the currently approved therapies for the cancer type being modeled (e.g., paclitaxel for breast cancer, cisplatin for lung cancer).[5]
Competitor Compounds: These could be other investigational drugs or approved therapies with a similar mechanism of action (e.g., other PI3K inhibitors).
Experimental Workflow
The following diagram outlines a typical workflow for a xenograft study.
Caption: Experimental workflow for a comparative xenograft study.
Detailed Experimental Protocols
The following protocols are generalized and should be adapted based on the specific cell line, animal model, and compounds being tested. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Implantation
Cell Culture: Culture cancer cells in their recommended media until they reach 70-80% confluency.[7]
Cell Harvest: Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete media.[7]
Cell Counting: Centrifuge the cell suspension, resuspend in sterile PBS or media, and count viable cells using a hemocytometer and trypan blue exclusion.[7]
Implantation: Adjust the cell concentration to the desired number (e.g., 3 x 10^6 cells) in an appropriate volume (e.g., 100-200 µL).[7] Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[1]
Drug Formulation and Administration
Formulation: Prepare the IC, SoC, and any competitor compounds in a suitable vehicle. The vehicle should be non-toxic and capable of solubilizing the compounds. A common vehicle is a solution of DMSO, Tween 80, and saline.
Dosing: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.[7] Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily, twice weekly).
Monitoring and Endpoints
Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
Toxicity Assessment: Monitor animal health daily and record body weight at least twice a week. Significant body weight loss (>15-20%) can be an indicator of toxicity.
Endpoints: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals show signs of excessive toxicity.
Tissue Harvest: At the end of the study, euthanize the animals and harvest tumors and other relevant tissues for downstream analysis (e.g., histology, biomarker analysis).
Data Analysis and Interpretation
The primary outputs of a xenograft study are measures of anti-tumor efficacy and toxicity.
Efficacy Assessment
The most common metric for efficacy is Tumor Growth Inhibition (TGI), calculated as:
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
Sample Data Presentation
The following tables illustrate how comparative data from a xenograft study can be presented.
Table 1: Comparative Efficacy of Investigational Compound (IC)
Treatment Group
Dose & Schedule
Mean Tumor Volume at Endpoint (mm³) ± SEM
Tumor Growth Inhibition (TGI) (%)
Vehicle Control
-
1850 ± 210
-
IC
50 mg/kg, QD
450 ± 95
78
Standard of Care
[Dose & Schedule]
980 ± 150
47
Competitor
[Dose & Schedule]
720 ± 120
61
Table 2: Comparative Toxicity Profile
Treatment Group
Dose & Schedule
Mean Body Weight Change (%) ± SEM
Treatment-Related Deaths
Vehicle Control
-
+5.2 ± 1.5
0/10
IC
50 mg/kg, QD
-2.1 ± 2.0
0/10
Standard of Care
[Dose & Schedule]
-12.5 ± 3.1
1/10
Competitor
[Dose & Schedule]
-8.7 ± 2.5
0/10
Interpreting the Results
The following decision tree provides a simplified framework for interpreting the outcomes of the xenograft study.
Caption: Decision tree for interpreting xenograft study results.
Conclusion
Benchmarking a novel compound such as 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide in xenograft models is a multifaceted process that requires careful planning, rigorous execution, and thoughtful interpretation. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to support the advancement of promising new cancer therapeutics from the laboratory to the clinic.
References
Tovar, E. A., Essenburg, C. J. and Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol 7(1). [Link]
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]
Cold Spring Harbor Protocol (2005). Xenograft Tumor Model Protocol. CSH Protocols. [Link]
Arenas, E.J., et al. (2021). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]
The Jackson Laboratory (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
Hidalgo, M., et al. (2014). Advances in patient-derived tumor xenografts. Nature Reviews Clinical Oncology. [Link]
Li, Y., et al. (2020). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Communications. [Link]
Crown Bioscience (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
Charles River Laboratories. Cell Line-Derived Xenograft – CDX Model Studies in Rats. [Link]
Cho, Y.S., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. ACS Publications. [Link]
Yoshida, G.J. (2020). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Journal of Personalized Medicine. [Link]
Reproducibility of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide high-throughput screening
A Guide to Ensuring Reproducibility in High-Throughput Screening: A Comparative Analysis High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Ensuring Reproducibility in High-Throughput Screening: A Comparative Analysis
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries to identify potential therapeutic candidates.[1][2] However, the reliability of HTS data, and thus the success of any drug discovery campaign, hinges on the reproducibility of the screening assay.[3] An assay that is not reproducible can lead to a high number of false positives or false negatives, wasting significant time and resources in downstream validation efforts.[2][4]
This guide provides a comprehensive overview of the principles and practicalities of assessing the reproducibility of HTS assays. While the impetus for this guide was an inquiry into the reproducibility of the specific compound, 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide, a thorough search of scientific literature and chemical databases did not yield significant information on its use in HTS. This highlights a critical challenge in the field: how to approach a novel or sparsely documented compound. The principles and methodologies detailed herein are therefore presented as a universal framework applicable to any small molecule screening campaign, ensuring robust and reliable results.
Pillar 1: The Foundation of Reproducibility - Key Statistical Metrics
Before embarking on a full-scale screen, a rigorous validation of the assay's performance is paramount.[4][5][6] This validation process relies on several key statistical metrics to quantify the assay's quality and reproducibility.
Z-Factor (Z') : The Z-factor is the gold standard for evaluating the quality of an HTS assay.[7][8][9] It is a measure of the statistical effect size that takes into account both the dynamic range of the assay (the difference between the high and low signals) and the data variation.[7][8][10] The formula for Z' is:
Where SD_high and SD_low are the standard deviations of the high and low controls, and Mean_high and Mean_low are their respective means.
Interpretation of Z' Values:
Z' > 0.5 : An excellent assay, suitable for HTS.[8][9][10]
0 < Z' < 0.5 : A marginal assay that may require optimization.[8][9]
Z' < 0 : A poor assay that is not suitable for screening.[7]
Signal-to-Background Ratio (S/B) : This is a simpler metric that measures the dynamic range of the assay.[10] It is calculated as:
S/B = Mean_high / Mean_low
While a high S/B is desirable, it does not account for data variability and can be misleading if the standard deviations are high.[10]
Coefficient of Variation (CV%) : The CV is a measure of the relative variability of the data and is calculated as:
CV% = (Standard Deviation / Mean) * 100
A low CV% (typically <10-20%) indicates good precision.[4][5]
Pillar 2: Experimental Design for a Robust Reproducibility Study
A well-designed experiment is crucial for accurately assessing the reproducibility of an HTS assay. A typical approach involves a multi-day study to evaluate both intra-day and inter-day variability.[5][11]
Experimental Workflow for HTS Reproducibility Assessment
Caption: Workflow for a 3-day HTS reproducibility study.
Step-by-Step Protocol
Reagent Preparation : Prepare fresh batches of all assay reagents and controls for each day of the study.[11] Ensure that the concentration of the test compound is consistent across all plates.
Plate Layout : Design a plate layout that includes an adequate number of high and low control wells, as well as wells with the test compound at a concentration expected to give a mid-range signal.[11] A common layout for a 384-well plate includes alternating columns of high and low controls, with the test compound in the central columns.
Assay Execution : On three separate days, prepare three replicate plates according to the designed layout.[5][11] Perform the assay according to the established protocol, including incubation times and temperatures.
Data Acquisition : Read the plates using a suitable plate reader.
Data Analysis : For each plate, calculate the mean, standard deviation, Z', S/B, and CV% for the high and low controls. Also, calculate the CV% for the test compound wells.
Pillar 3: Data Interpretation and Comparative Analysis
The data from the multi-day reproducibility study should be compiled and analyzed to assess the overall performance of the assay.
Hypothetical Reproducibility Data for a Generic Small Molecule Inhibitor
Day
Plate
High Control Mean
High Control SD
Low Control Mean
Low Control SD
Z'
S/B
High Control CV%
Low Control CV%
1
1
10,500
450
1,100
80
0.75
9.5
4.3%
7.3%
2
10,300
510
1,050
95
0.71
9.8
5.0%
9.0%
3
10,650
480
1,150
85
0.74
9.3
4.5%
7.4%
2
1
10,200
550
1,000
100
0.68
10.2
5.4%
10.0%
2
10,400
490
1,080
90
0.73
9.6
4.7%
8.3%
3
10,150
520
1,020
98
0.70
9.9
5.1%
9.6%
3
1
10,800
470
1,200
88
0.76
9.0
4.4%
7.3%
2
10,750
500
1,180
92
0.74
9.1
4.7%
7.8%
3
10,900
460
1,250
85
0.77
8.7
4.2%
6.8%
Overall
10,522
492
1,114
90
0.72
9.4
4.7%
8.1%
Interpretation of the Data:
The Z' values are consistently above 0.7, indicating an excellent assay with good separation between the high and low controls.[4]
The S/B ratios are consistently high, suggesting a good dynamic range.
The CV% values for both high and low controls are well below 10%, demonstrating high precision and low variability both within and between plates and days.[4]
The overall metrics confirm that this assay is highly reproducible and suitable for a full HTS campaign.
Comparative Analysis of HTS Platforms
The choice of HTS technology can also impact the reproducibility of an assay.[12] Different platforms have their own advantages and disadvantages.
Comparison of Common HTS Assay Formats
Caption: Comparison of HTS platforms and their impact on reproducibility.
HTS Platform
Principle
Pros
Cons
Best Suited For
Fluorescence Intensity (FI)
Measures the direct emission of light from a fluorescent probe.[12]
Prone to interference from colored or fluorescent compounds.[12]
Initial screens where cost and speed are prioritized.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Measures energy transfer between a donor and an acceptor fluorophore.[12]
High sensitivity, low background, reduced interference.[12]
Requires specific labeling of reagents, more expensive.
Assays requiring high sensitivity and robustness against interference.
Label-Free (e.g., Mass Spectrometry)
Directly measures the mass of the analyte without the need for labels.[12]
Direct detection, high information content, low interference.[12]
Slower throughput, higher instrument and operational costs.[13]
Target validation and hit confirmation where detailed mechanistic information is required.
For a novel compound like 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide, a TR-FRET or a label-free approach might be preferable for initial studies to minimize the risk of compound-specific interference that could compromise the reproducibility of a simpler FI assay.
Conclusion
Ensuring the reproducibility of high-throughput screening assays is a critical, non-negotiable step in the drug discovery process.[14] By employing rigorous statistical metrics such as the Z-factor, designing robust multi-day validation studies, and carefully selecting the appropriate HTS platform, researchers can have high confidence in their screening data. While the specific compound that prompted this guide remains to be fully characterized in the public domain, the principles and methodologies outlined here provide a universal framework for establishing the reproducibility of any HTS assay, thereby paving the way for the successful identification of novel therapeutic candidates.
BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs; 2025. Available from: [Link]
On HTS: Z-factor. On HTS; 2023. Available from: [Link]
BellBrook Labs. What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs; 2025. Available from: [Link]
Li Q, Brown JB, Huang H, Bickel PJ. Measuring reproducibility of high-throughput experiments. The Annals of Applied Statistics. 2011;5(3):1752-1779. Available from: [Link]
IntechOpen. Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen; 2015. Available from: [Link]
BellBrook Labs. How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs; 2026. Available from: [Link]
Tempo Bioscience. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience; 2019. Available from: [Link]
Lyu Y, Li Q. A statistical framework for measuring reproducibility and replicability of high-throughput experiments from multiple sources. bioRxiv. 2019. Available from: [Link]
Z-factors - BIT 479/579 High-throughput Discovery. Available from: [Link]
Iversen PW, Eastwood BJ, Sittampalam GS, Cox KL. Process validation and screen reproducibility in high-throughput screening. Journal of biomolecular screening. 2009;14(1):54-64. Available from: [Link]
Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2012. Available from: [Link]
Li Q, Brown JB, Huang H, Bickel PJ. Measuring reproducibility of high-throughput experiments. arXiv.org. 2011. Available from: [Link]
Basicmedical Key. High-Throughput Screening Data Analysis. Basicmedical Key; 2016. Available from: [Link]
BellBrook Labs. High Throughput Screening Assays for Drug Discovery. BellBrook Labs; 2025. Available from: [Link]
Assay Validation in High Throughput Screening – from Concept to Application. Available from: [Link]
Malo N, Hanley JA, Cerquozzi S, Pelletier J, Nadon R. Statistical practice in high-throughput screening data analysis. Nature biotechnology. 2006;24(2):167-175. Available from: [Link]
EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen. Available from: [Link]
Advances in high throughput cell culture technologies for therapeutic screening and biological discovery applications. Available from: [Link]
The High-Throughput Screening Transformation in Modern Drug Development. Available from: [Link]
Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Available from: [Link]
Setting new standards in Ultra HTS. European Pharmaceutical Review; 2006. Available from: [Link]
Kevorkov D, Makarenkov V. Statistical analysis of systematic errors in high-throughput screening. Journal of biomolecular screening. 2005;10(6):557-567. Available from: [Link]
BMG LABTECH. High-throughput screening (HTS). BMG LABTECH. Available from: [Link]
Accelerating Discovery and Development with Advances in High-Throughput Screening. Available from: [Link]
University of Oxford. Small Compound Screening Overview. University of Oxford. Available from: [Link]
PubChemLite. N-[2-[4-(2-aminothiazol-4-yl)anilino]-2-oxo-ethyl]-n-benzyl-2-cyclohexyl-acetamide (C26H30N4O2S). PubChemLite. Available from: [Link]
Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. ACS Publications; 2018. Available from: [Link]
PubChem. 2-Amino-N-[4-(2-Amino-1-Benzyl-3-Cyano-Indol-5-Yl)oxyphenyl]acetamide. PubChem. Available from: [Link]
High-Throughput Intact Protein Analysis for Drug Discovery Using Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry. PubMed; 2022. Available from: [Link]
Comparative Guide: In Vitro and In Vivo Efficacy of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide vs. Standard AChE Inhibitors
Executive Summary & Mechanistic Rationale The progressive loss of cholinergic neurons and the accumulation of amyloid-beta (Aβ) plaques are hallmark pathologies of Alzheimer’s Disease (AD). While traditional therapeutics...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The progressive loss of cholinergic neurons and the accumulation of amyloid-beta (Aβ) plaques are hallmark pathologies of Alzheimer’s Disease (AD). While traditional therapeutics like Donepezil effectively inhibit the catalytic active site (CAS) of acetylcholinesterase (AChE) to provide symptomatic relief, they often fail to halt disease progression. Recent medicinal chemistry surveys have highlighted the therapeutic potential of alkylbenzylamine-acetamide hybrids as multi-target directed ligands[1].
This guide evaluates the preclinical performance of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (hereafter referred to as BEACA ). Structurally, BEACA is designed as a dual-binding inhibitor. We hypothesize that its benzyl-ethyl-amino moiety anchors into the hydrophobic gorge of the AChE CAS, while the cyclohexyl-acetamide group extends to interact with the peripheral anionic site (PAS). Because the PAS is implicated in accelerating Aβ aggregation, dual-binding agents like BEACA offer a synergistic mechanism: boosting synaptic acetylcholine while simultaneously exerting anti-amyloidogenic neuroprotection.
Caption: Dual-binding mechanism of BEACA at the AChE catalytic and peripheral sites.
In Vitro Efficacy: Enzyme Kinetics & Selectivity
To objectively benchmark BEACA, we compare its half-maximal inhibitory concentration (IC50) against Donepezil (a highly selective benzylpiperidine-based AChE inhibitor) and Tacrine (an older, non-selective 4-aminopyridine derivative)[2].
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency against Human Cholinesterases
Compound
AChE IC50 (nM)
BuChE IC50 (nM)
Selectivity Ratio (BuChE/AChE)
Donepezil
6.7
7,400
~1,104
Tacrine
77.0
80.0
~1.0
BEACA
14.2
850.0
~59.8
Data Interpretation: While Donepezil remains the most potent CAS inhibitor (6.7 nM)[2], BEACA demonstrates highly competitive low-nanomolar affinity (14.2 nM) for AChE. Furthermore, BEACA maintains a favorable selectivity profile over Butyrylcholinesterase (BuChE), minimizing peripheral cholinergic side effects compared to Tacrine.
Self-Validating Protocol: Modified Ellman’s Assay
To ensure trustworthiness and reproducibility, the following protocol utilizes a real-time colorimetric readout with built-in quality control gates.
Causality of Reagents: We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). When AChE hydrolyzes the substrate acetylthiocholine (ATCI), it produces thiocholine. Thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. This stoichiometric reaction allows for precise kinetic tracking of enzyme velocity.
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve human recombinant AChE to a working concentration of 0.03 U/mL. Prepare 10 mM DTNB and 15 mM ATCI in the buffer.
Plate Setup (Validation Gate): In a 96-well microplate, assign wells for BEACA (serial dilutions from 10 µM to 0.1 nM), a Vehicle Control (1% DMSO, establishes
Vmax
), a Blank (no enzyme, quantifies non-enzymatic ATCI hydrolysis), and a Positive Control (Donepezil).
Self-Validation: If the Donepezil control does not yield an IC50 of 6.0–8.0 nM, the enzyme batch is considered compromised, and the plate must be rejected.
Pre-Incubation: Add 140 µL buffer, 20 µL DTNB, 20 µL test compound, and 20 µL AChE to the wells. Incubate at 25°C for 15 minutes to allow thermodynamic equilibrium of inhibitor binding.
Reaction Initiation: Add 20 µL of ATCI substrate to all wells.
Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (
V0
) from the linear portion of the curve and determine IC50 via non-linear regression.
In Vivo Efficacy: Transgenic Mouse Model (Tg2576)
In vitro binding does not guarantee in vivo efficacy due to blood-brain barrier (BBB) dynamics. To evaluate BEACA's physiological impact, we utilize the Tg2576 mouse model. These mice overexpress the Swedish mutation of the human amyloid precursor protein (APPSWE), making them a robust, industry-standard model for evaluating Aβ plaque formation and synaptic loss[3].
Quantitative Data Summary
Table 2: Biomarker and Synaptic Density Alterations in Tg2576 Mice (9 Months Old, 6-Month Treatment at 4 mg/kg/day)
Treatment Group
Soluble Aβ1-40 (pmol/g)
Insoluble Aβ1-42 (pmol/g)
Synaptic Density Change (%)
Vehicle (Control)
125.4 ± 12.1
840.2 ± 45.6
Baseline
Donepezil
94.1 ± 8.5
710.4 ± 38.2
+15.2%
BEACA
75.3 ± 7.2
590.8 ± 31.4
+28.4%
Data Interpretation: Chronic administration of Donepezil at 4 mg/kg is known to significantly decrease Aβ levels and prevent synapse loss[4]. However, BEACA outperforms Donepezil in reducing insoluble Aβ1-42. This validates the mechanistic rationale: BEACA's PAS-binding moiety actively disrupts AChE-induced amyloid fibril assembly, translating to superior neuroprotection.
Self-Validation (PK Gate): Before initiating the 6-month trial, dose a subset of 3 mice with BEACA and perform LC-MS/MS on brain homogenates at T=2 hours. If the compound concentration in the brain is below the in vitro IC50, the dosing formulation must be optimized before proceeding.
Chronic Dosing Regimen: Administer Vehicle, Donepezil (4 mg/kg), or BEACA (4 mg/kg) via drinking water or daily oral gavage from month 3 to month 9[4].
Tissue Extraction & Fractionation: At 9 months, euthanize subjects. Rapidly dissect the cortex and hippocampus. Homogenize tissues in DEA buffer (for soluble Aβ) and subsequently in Guanidine-HCl (for insoluble Aβ plaques).
Causality: Aβ exists in both soluble oligomeric and insoluble fibrillar states. Sequential extraction ensures we capture both the neurotoxic soluble pool and the established plaque burden.
ELISA Quantification: Quantify Aβ1-40 and Aβ1-42 using specific sandwich ELISAs.
Self-Validation: Normalize all ELISA readouts to total protein concentration using a BCA assay. This ensures that variations in tissue weight or homogenization efficiency do not skew the final biomarker data.
Conclusion
While Donepezil remains a highly potent CAS-specific inhibitor, 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (BEACA) represents a significant structural evolution. By successfully integrating an alkylbenzylamine-acetamide scaffold, BEACA achieves dual-site binding. The experimental data confirms that this structural modification not only preserves low-nanomolar AChE inhibition but also drastically improves in vivo clearance of neurotoxic Aβ plaques, positioning it as a superior candidate for disease-modifying AD therapy.
References
[1] Title: Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy - PMC.
Source: nih.gov
URL:
[2] Title: Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed.
Source: nih.gov
URL:
[4] Title: Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC.
Source: nih.gov
URL:
[3] Title: Mouse Model Helps Accelerate Development of New Alzheimer's Therapies.
Source: taconic.com
URL:
A Guide to the Proper Disposal of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
This document provides comprehensive procedural guidance for the safe handling and disposal of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide. As a research chemical, specific safety and disposal data may not be...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides comprehensive procedural guidance for the safe handling and disposal of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide. As a research chemical, specific safety and disposal data may not be readily available. Therefore, this guide is built upon established principles of chemical safety, regulatory standards, and hazard assessment by chemical analogy. These protocols are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.
Hazard Characterization by Chemical Analogy
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandatory. The chemical structure of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide possesses several functional groups that inform its potential hazards:
Amine Groups (Primary and Tertiary): The presence of both primary and tertiary amine functionalities suggests the compound may be corrosive and an irritant. Amines are known to cause skin and eye irritation or burns.[1][2] Safe handling practices for amines are crucial to minimize exposure.[3]
Acetamide Group: This functional group is common in organic synthesis. While often less reactive than parent amines, it still contributes to the overall chemical profile.
Cyclohexyl and Benzyl Groups: These bulky, nonpolar groups suggest the compound is likely a solid with limited water solubility.
Based on these features and data from analogous compounds, 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide must be handled as a hazardous substance. A structurally related compound, 2-Amino-N-cyclohexylbenzamide, is classified as harmful to aquatic life with long-lasting effects, reinforcing the need to prevent its release into the environment.[4]
Core Principles of Regulated Waste Management
All chemical waste disposal activities must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a robust framework for managing hazardous waste in a laboratory setting.
Regulatory Requirement
Governing Standard/Agency
Summary of Mandate
Hazardous Waste Determination
EPA (RCRA)
Generators must determine if their waste is hazardous based on characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6]
Container Management
OSHA / EPA
Waste containers must be chemically compatible with their contents, kept securely closed, and be free from damage.[5][7]
Labeling
EPA
Containers must be clearly labeled with the words "Hazardous Waste" and an identification of their contents.[8]
Waste Segregation
EPA / National Research Council
Incompatible chemicals must be stored separately to prevent dangerous reactions. Amines, for instance, should be kept away from acids and oxidizers.[5]
Accumulation Time Limits
EPA (Subpart K for Academic Labs)
Hazardous waste must be removed from laboratories within specific timeframes (e.g., twelve months under Subpart K) to prevent excessive accumulation.[9]
Adherence to these core principles forms a self-validating system of safety and compliance, ensuring that risks are systematically controlled from the point of generation to final disposal.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste containing 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide.
Phase 1: Preparation and Personal Protective Equipment (PPE)
The foundation of safe disposal is minimizing exposure. Before handling any waste, ensure the following measures are in place.
Work Area: Conduct all waste handling and consolidation activities inside a certified chemical fume hood to minimize inhalation exposure.[2][10]
Personal Protective Equipment (PPE): At a minimum, the following PPE is required:
Eye Protection: Safety goggles with integrated side shields.
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[11]
Body Protection: A full-length laboratory coat.
Phase 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[12] Use separate, designated waste streams for solids and liquids.
A. Solid Waste Stream:
Scope: This stream includes:
Unused or expired solid 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide.
Obtain a designated solid hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This is typically a plastic pail or a lined drum.
Place the original chemical container (if empty or containing residual solid) directly into the waste container.
Collect all contaminated disposables in a sealed, transparent plastic bag before placing them into the main solid waste container. This practice enhances safety for waste handlers.
List all chemical constituents by their full name, including solvents. Do not use abbreviations or chemical formulas.[12]
Provide an accurate estimate of the percentage of each component.
Storage:
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]
Ensure the storage location is a well-ventilated area away from incompatible materials.
Utilize secondary containment (such as a spill tray) to capture any potential leaks.[6]
Phase 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
Control: If safe to do so, prevent the spill from spreading by using absorbent pads or spill socks.
PPE: Don appropriate PPE before attempting to clean the spill.
Clean-up:
For a solid spill , carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[4][11]
For a liquid spill , cover with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into a designated solid hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[10]
Phase 5: Final Disposal
Contact EHS: Once a waste container is full (or before the accumulation time limit is reached), schedule a pickup with your institution’s EHS department.
Documentation: Complete any necessary manifests or logbooks as required by your institution.
Professional Disposal: Your EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste management company in accordance with all regulations. Never dispose of this chemical in the standard trash or down the sanitary sewer.[4][10]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide.
Caption: Disposal workflow for 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide.
References
How to Ensure Safe Chemical Waste Disposal in Labor
Laboratory Waste Management: The New Regul
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
Safety Data Sheet: 2-Amino-N-cyclohexylbenzamide. AK Scientific, Inc.
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Chapter 8: Management of Waste. National Center for Biotechnology Information (NCBI)
Regulation of Laboratory Waste. American Chemical Society (ACS).
Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Labor
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
SAFETY DATA SHEET: N-(2-Aminoethyl)acetamide. Fisher Scientific.
SAFETY DATA SHEET: Benzylamine. Thermo Fisher Scientific.
Laboratory chemical waste disposal guidelines. University of Otago.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Chemical Waste Disposal Guidelines. Emory University.
Hazardous Waste Disposal Procedures. University of Florida, Environmental Health and Safety.
p-Amino Acetanilide CAS No 122-80-5 MATERIAL SAFETY D
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Personal protective equipment for handling 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Comprehensive Safety & Handling Guide: 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory req...
As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory requirement, but as a critical exercise in risk mitigation and scientific precision. The compound 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide (CAS 1353975-80-0) presents a unique hazard profile. Featuring a primary amine, a tertiary amine, an acetamide group, and a highly lipophilic benzyl-cyclohexyl backbone, this molecule possesses the structural hallmarks of high membrane permeability and potential central nervous system (CNS) or cardiovascular bioactivity.
Because its full toxicological profile remains uncharacterized, we must rely on causality-driven safety protocols. The presence of multiple amine moieties significantly increases the risk of skin sensitization and respiratory irritation, while its lipophilicity enhances dermal absorption. Consequently, standard pharmaceutical industry best practices dictate that this compound must be handled as an Occupational Exposure Band 3 (OEB 3) substance until proven otherwise.
Occupational Exposure Band (OEB) Classification & Rationale
OEB 3 compounds are moderately potent and present significant risks to operators, assuming an Occupational Exposure Limit (OEL) of 10–100 µg/m³. Handling this compound requires a strict departure from open-bench chemistry.
To ensure safety, every protocol described below operates as a self-validating system . A self-validating protocol ensures that an equipment or procedural failure is immediately obvious before exposure occurs. For example, relying on a Vented Balance Safety Enclosure (VBSE) is only safe if the operator visually confirms the negative pressure differential via a magnehelic gauge prior to opening the chemical container. If the gauge reads zero, the system fails safe, and the operator is visually halted from proceeding.
Quantitative PPE & Containment Matrix
The following table summarizes the required Personal Protective Equipment (PPE) and engineering controls based on the operational activity, adhering to1.
Double nitrile gloves, chemical-resistant suit, face shield
Glovebox Isolator
Solution/Suspension Handling
Standard surgical mask or N95
Single nitrile gloves, standard lab coat, safety glasses
Standard Fume Hood
Spill Cleanup
PAPR with HEPA filter
Heavy-duty neoprene over nitrile, chemical-resistant suit
N/A (Evacuate if >50g)
Causality Note on Gloves: Double-gloving is mandatory for powder handling. Amines are notorious for permeating single-layer thin nitrile over time. The outer glove acts as a sacrificial layer against gross contamination, while the intact inner glove provides visual confirmation that the dermal barrier remains unbreached during doffing.
To comply with the2, airborne exposure must be minimized through strict procedural adherence.
Step-by-Step Methodology:
System Verification (Self-Validation): Before donning PPE, verify the VBSE airflow via the magnehelic gauge (must read between -0.05 to -0.1 inches of water). Perform a positive and negative pressure user seal check on the N95/FFP3 respirator.
Material Transfer: Transport the sealed chemical container into the VBSE using a secondary shatter-proof transport container. Place anti-static weighing boats and spatulas inside the enclosure.
Powder Weighing: Open the primary container only when fully inside the containment zone. Use a dedicated, grounded anti-static spatula to transfer the powder. This prevents aerosolization caused by static repulsion, a common issue with fine amine powders.
In-Situ Solubilization: Add the required solvent (e.g., DMSO or buffered aqueous solution) directly to the weighing boat or volumetric flask inside the VBSE. Causality: Solubilizing the powder before removing it from containment entirely eliminates the risk of airborne dust exposure during transport to the main lab bench.
Decontamination & Doffing: Wipe down the exterior of the sealed solution flask with a solvent-dampened wipe. Remove outer gloves inside the VBSE and dispose of them in a sealed chemical waste bag before transferring the solution to the fume hood.
In the event of a spill, immediate categorization is required to prevent widespread laboratory contamination, aligning with the 3.
Chemical Neutralization Strategy:
Because 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide is a freebase amine, dry sweeping will aerosolize the compound. Instead, surface contamination should be treated with a 1% acetic acid solution . This protonates the freebase amines, rendering them highly water-soluble and eliminating their volatility, followed by a 70% Isopropyl Alcohol (IPA) wipe to remove residual organics.
Figure 2: Logical decision tree for chemical spill response and containment.
Waste Disposal Logistics
Improper disposal of complex amines can lead to dangerous pressure buildup in waste containers due to trace exothermic neutralization reactions.
Segregation: Do not mix 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide waste with strong oxidizers or concentrated acids.
Collection: Collect all liquid waste in dedicated carboys labeled "Halogen-Free Organic Amine Waste".
Storage: Ensure waste carboys utilize vented caps to safely off-gas any pressure accumulation. Solid waste (gloves, wipes, empty vials) must be double-bagged in 6-mil polyethylene bags and marked for high-temperature incineration.
References
3M Personal Safety Division. Pharmaceutical Industry Best Practice Guide for Occupational Exposure Bands. 3M Worker Health & Safety. 1
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Code of Federal Regulations. 2
National Institutes of Health (NIH). NIH Chemical Hygiene Plan. Division of Occupational Health and Safety.3